molecular formula C5H11BO2 B1354268 4-Pentenylboronic acid CAS No. 886747-03-1

4-Pentenylboronic acid

Cat. No.: B1354268
CAS No.: 886747-03-1
M. Wt: 113.95 g/mol
InChI Key: OYPOYNGGXOZFOZ-UHFFFAOYSA-N
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Description

4-Pentenylboronic acid is a useful research compound. Its molecular formula is C5H11BO2 and its molecular weight is 113.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pent-4-enylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h2,7-8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPOYNGGXOZFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469216
Record name 4-PENTENYLBORONIC ACID
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Molecular Weight

113.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886747-03-1
Record name 4-PENTENYLBORONIC ACID
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Record name 4-Pentenylboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Pentenylboronic Acid: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for 4-pentenylboronic acid. This valuable building block is of significant interest in organic synthesis and medicinal chemistry due to the versatile reactivity of the boronic acid moiety and the presence of a terminal alkene for further functionalization.

Core Chemical Properties and Structure

This compound, also known as pent-4-enylboronic acid, is an organoboron compound with the chemical formula C₅H₁₁BO₂. [1]It possesses a molecular weight of approximately 113.95 g/mol . [1]The structure features a five-carbon chain with a terminal double bond and a boronic acid functional group at the opposite end.

Structure:

The chemical structure of this compound is as follows:

The IUPAC name for this compound is pent-4-enylboronic acid. [1]Its Chemical Abstracts Service (CAS) Registry Number is 886747-03-1. [1][2]

Quantitative Physicochemical Data

While comprehensive experimental data for this compound is not extensively reported in the literature, the following table summarizes available and estimated properties.

PropertyValueSource/Notes
Molecular Formula C₅H₁₁BO₂[1]
Molecular Weight 113.95 g/mol [1]
CAS Number 886747-03-1[1][2]
IUPAC Name pent-4-enylboronic acid[1]
Purity ≥95%Commonly available from suppliers
Melting Point 100-105 °C (estimated)Based on the constitutional isomer, 1-pentenylboronic acid. [3][4]
Boiling Point Not available---
Solubility Qualitatively soluble in ethers and ketones; poorly soluble in hydrocarbons.General solubility trend for boronic acids. [5][6]

Experimental Protocols: Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for preparing alkyl and alkenylboronic acids. A common and effective approach involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Representative Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • 5-Bromo-1-pentene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trimethyl borate or triisopropyl borate

  • Anhydrous solvent (diethyl ether or THF)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane or pentane

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Cover the magnesium with anhydrous diethyl ether or THF.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 5-bromo-1-pentene in anhydrous diethyl ether or THF from the dropping funnel to the stirred magnesium suspension.

    • Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Borylation:

    • Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate or triisopropyl borate in anhydrous diethyl ether or THF via the dropping funnel, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and slowly quench with a cold aqueous solution of hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system for recrystallization of boronic acids is a mixture of a good solvent (e.g., ether or acetone) and a poor solvent (e.g., hexane or pentane).

    • Dissolve the crude product in a minimal amount of the good solvent and then slowly add the poor solvent until turbidity is observed.

    • Cool the mixture to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start 5-Bromo-1-pentene + Mg grignard Formation of 4-Pentenylmagnesium Bromide start->grignard reaction Borylation at low temp. grignard->reaction borate Trialkyl Borate borate->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis extraction Solvent Extraction hydrolysis->extraction washing Washing with NaHCO₃ and Brine extraction->washing drying Drying with MgSO₄ washing->drying concentration Solvent Removal drying->concentration purification Recrystallization concentration->purification product Pure this compound purification->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

Boronic acids are a versatile class of compounds with numerous applications in organic synthesis and medicinal chemistry. This compound, with its dual functionality, is a particularly attractive building block.

  • Cross-Coupling Reactions: The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.

  • Further Functionalization: The terminal alkene group provides a handle for a wide range of chemical transformations, including but not limited to:

    • Epoxidation

    • Hydroboration-oxidation to form a primary alcohol

    • Olefin metathesis

    • Addition reactions

  • Drug Discovery: Boronic acids have emerged as important pharmacophores in drug design. They can act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues. The pentenyl chain of this compound can be tailored to enhance binding affinity and selectivity for specific biological targets.

This guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols and thorough characterization of the synthesized material are recommended.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of 4-Pentenylboronic Acid

This guide provides a comprehensive overview of a robust and scalable method for the synthesis and purification of this compound, a valuable building block in organic synthesis. The protocols detailed herein are based on established chemical principles for the formation of alkylboronic acids, primarily through the Grignard reaction, and subsequent purification via acid-base extraction and recrystallization.

Overview of Synthesis Strategy

The synthesis of this compound is most commonly achieved through the reaction of a Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate.[1][2] This method involves two key stages:

  • Formation of the Grignard Reagent : 5-Bromo-1-pentene is reacted with magnesium metal in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), to form 4-pentenylmagnesium bromide.[3][4]

  • Borylation and Hydrolysis : The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate at low temperature. The resulting boronic ester intermediate is subsequently hydrolyzed under acidic conditions to yield the final this compound.[2]

The overall workflow for the synthesis and purification is depicted below.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 5-Bromo-1-pentene + Mg Metal B Grignard Reagent Formation (in dry THF) A->B Initiation C 4-Pentenylmagnesium Bromide B->C E Borylation Reaction (-78 °C to RT) C->E D Triisopropyl Borate D->E F Crude Boronic Ester Intermediate E->F Quench G Acidic Hydrolysis (e.g., aq. HCl) F->G H Crude this compound G->H I Acid-Base Extraction H->I J Purified Boronic Acid Salt (Aqueous Layer) I->J Base (e.g., NaOH) K Acidification & Extraction J->K Acid (e.g., HCl) L Pure this compound K->L Organic Extraction M (Optional) Recrystallization L->M N Final Product (>95% Purity) M->N

Figure 1: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound. All operations should be conducted in a fume hood using appropriate personal protective equipment. Anhydrous conditions are critical for the success of the Grignard reaction.[4]

Synthesis of Crude this compound

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 5-Bromo-1-pentene

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 2 M

  • Diethyl ether

Procedure:

  • Grignard Reagent Preparation:

    • A three-neck round-bottom flask, equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, is flame-dried and allowed to cool.

    • Magnesium turnings are added to the flask.

    • A small volume of anhydrous THF is introduced to cover the magnesium, followed by a single crystal of iodine to initiate the reaction.[3]

    • A solution of 5-bromo-1-pentene in anhydrous THF is added dropwise from the dropping funnel. The reaction is typically initiated by gentle heating. Once started, the addition rate is controlled to maintain a gentle reflux.[4]

    • After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

  • Borylation:

    • In a separate flame-dried flask under nitrogen, a solution of triisopropyl borate in anhydrous THF is prepared and cooled to -78 °C using a dry ice/acetone bath.

    • The freshly prepared 4-pentenylmagnesium bromide solution is transferred via cannula to the cold triisopropyl borate solution at a rate that maintains the internal temperature below -65 °C.

    • After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis (Workup):

    • The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C.

    • The mixture is stirred for 1-2 hours until two clear layers are formed.

    • The layers are separated, and the aqueous layer is extracted three times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound, which may appear as a waxy solid or oil.

Purification by Acid-Base Extraction

Boronic acids can be effectively purified by leveraging their acidic nature.[5][6] This method separates the target compound from non-acidic organic impurities.

Procedure:

  • Dissolve the crude this compound in diethyl ether.

  • Extract the organic solution with an aqueous solution of sodium hydroxide (1-2 M). The boronic acid will deprotonate and move into the aqueous layer as its sodium boronate salt.

  • Separate the layers and wash the basic aqueous layer with diethyl ether or ethyl acetate to remove any remaining organic impurities.[5]

  • Cool the aqueous layer in an ice bath and acidify it by the slow addition of 2 M HCl until the pH is acidic (pH ~2-3), which will cause the this compound to precipitate.

  • Extract the product from the acidified aqueous layer using several portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the purified this compound.

For obtaining highly pure, crystalline material, an optional recrystallization step can be performed using a suitable solvent system, such as a mixture of ethyl acetate and hexane.[7]

Quantitative Data Summary

The table below summarizes key properties of this compound and provides a representative, though hypothetical, set of data for a laboratory-scale synthesis.

ParameterValueNotes
Compound Properties
IUPAC Name(Pent-4-en-1-yl)boronic acid[8]
CAS Number886747-03-1[8]
Molecular FormulaC₅H₁₁BO₂[8]
Molecular Weight113.95 g/mol [8]
Reactant Quantities Based on a 50 mmol scale synthesis
5-Bromo-1-pentene7.45 g (50.0 mmol, 1.0 equiv)
Magnesium Turnings1.34 g (55.0 mmol, 1.1 equiv)A slight excess is used to ensure complete reaction of the halide.
Triisopropyl borate10.35 g (55.0 mmol, 1.1 equiv)
Reaction Conditions
Grignard Formation Temp.Reflux in THF (~66 °C)
Borylation Temp.-78 °C to Room TemperatureCrucial for minimizing side reactions.
Reaction Time12-16 hoursFor the borylation step after warming to room temperature.
Product Yield & Purity
Theoretical Yield5.70 g
Actual Yield (Post-Purif.)4.10 gA typical isolated yield.
Percentage Yield~72%
Purity (by ¹H NMR)>95%Purity can be assessed by NMR spectroscopy or GC-MS.

Logical Relationships in Purification

The purification process relies on the differential solubility of the boronic acid and its corresponding salt in aqueous and organic phases. The logical flow of this acid-base extraction is illustrated below.

Purification_Logic A Crude Product (Boronic Acid + Neutral Impurities) in Organic Solvent B Add Aqueous Base (e.g., NaOH) A->B C Aqueous Layer: Sodium Boronate Salt B->C Phase Separation D Organic Layer: Neutral Impurities B->D Phase Separation F Add Aqueous Acid (e.g., HCl) C->F E Discard D->E G Precipitated Boronic Acid (in aqueous suspension) F->G H Extract with Organic Solvent G->H I Final Organic Solution: Pure Boronic Acid H->I

Figure 2: Decision workflow for the acid-base purification of this compound.

This technical guide provides a foundational protocol for the synthesis and purification of this compound. Researchers may need to optimize conditions based on the scale of the reaction and the specific purity requirements for their applications.

References

Stability and Storage of 4-Pentenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-pentenylboronic acid. Due to the inherent reactivity of the boronic acid functional group, particularly in the presence of an alkenyl moiety, proper handling and storage are paramount to ensure the integrity and reactivity of this versatile chemical intermediate. This document outlines the principal degradation pathways, summarizes stability data for analogous compounds, and provides detailed protocols for storage and handling.

Core Concepts of Alkenylboronic Acid Stability

This compound, like other alkenylboronic acids, is susceptible to several degradation pathways that can impact its purity and efficacy in downstream applications. The primary modes of degradation are oxidation of the carbon-boron bond and protodeboronation.

Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding alcohol (pent-4-en-1-ol). This process can be accelerated by exposure to atmospheric oxygen and certain reactive oxygen species.

Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of pent-1-ene and boric acid. This reaction can be catalyzed by moisture, as well as acidic or basic conditions.

Due to these instabilities, boronic acids are often converted to more stable derivatives, such as boronate esters (e.g., pinacol or MIDA esters), for long-term storage and easier handling.[1][2] Vinylboronic acid MIDA ester, for example, is noted as an air- and chromatographically stable surrogate.[2]

Quantitative Stability Data

CompoundStorage ConditionTime (days)Purity (% remaining)Reference
Vinylboronic AcidBenchtop, under air15Significantly decomposed[1]
Vinylboronic acid MIDA esterBenchtop, under air≥ 60No detectable decomposition[1]

This data underscores the inherent instability of free alkenylboronic acids when exposed to ambient conditions and highlights the dramatic improvement in stability achieved by converting them to MIDA boronate esters.

Factors Influencing Stability

Several environmental factors can influence the rate of degradation of this compound:

  • Temperature: Higher temperatures generally accelerate the rates of both oxidation and protodeboronation.

  • Moisture: The presence of water can facilitate hydrolytic decomposition and protodeboronation.

  • Air (Oxygen): Exposure to atmospheric oxygen is a key driver for the oxidative degradation of the carbon-boron bond.

  • Light: While less documented for this specific compound, light can potentially contribute to radical-mediated degradation pathways.

  • pH: Both acidic and basic conditions can catalyze the degradation of boronic acids.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the longevity of this compound, the following storage and handling procedures are recommended based on safety data sheets for similar compounds and general best practices for handling air- and moisture-sensitive reagents.

Storage Conditions
  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Container: Use a tightly sealed, opaque container to protect from light and prevent the ingress of air and moisture. Materials such as amber glass with a well-fitting cap are suitable.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Handling Procedures
  • Work Environment: Handle the compound in a well-ventilated area, preferably within a fume hood or a glovebox with an inert atmosphere.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Dispensing: When dispensing the solid, minimize the time the container is open to the atmosphere. Use dry, clean spatulas and weigh the required amount promptly.

  • Inert Gas Blanket: For frequent use, consider maintaining the container under a positive pressure of an inert gas.

Experimental Protocols for Stability Assessment

To perform a stability study on this compound, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended analytical techniques.

HPLC Method for Purity Assessment
  • Objective: To quantify the purity of this compound and monitor its degradation over time under various stress conditions.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium acetate to ensure good peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) may be possible, but due to the lack of a strong chromophore, a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD) would provide better sensitivity and specificity.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable aprotic solvent (e.g., acetonitrile) immediately before analysis to minimize degradation in solution.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Aliquot the solution into several vials for each storage condition to be tested (e.g., refrigerated, room temperature, elevated temperature, exposure to light).

    • At specified time points, remove a vial from each condition and analyze by HPLC.

    • Calculate the percentage of the remaining this compound peak area relative to the initial time point.

¹H NMR Spectroscopy for Degradation Monitoring
  • Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound by observing the disappearance of its characteristic signals and the appearance of new signals from degradation products.

  • Solvent: A deuterated aprotic solvent such as acetonitrile-d₃ or DMSO-d₆.

  • Procedure:

    • Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum and integrate the characteristic peaks of this compound (e.g., the vinyl protons and the protons adjacent to the boron atom).

    • Store the NMR tube under the desired stress condition.

    • Acquire subsequent spectra at various time intervals.

    • Monitor the decrease in the integral of the starting material peaks and the appearance of new peaks corresponding to degradation products (e.g., pent-1-ene or pent-4-en-1-ol).

Visualizing Degradation and Handling

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and the recommended workflow for handling and storing this compound.

A This compound C₅H₁₁BO₂ B Oxidation (O₂, Reactive Oxygen Species) A->B Exposure to Air C Protodeboronation (H₂O, H⁺, or OH⁻) A->C Exposure to Moisture D Pent-4-en-1-ol + Boric Acid B->D E Pent-1-ene + Boric Acid C->E

Caption: Potential degradation pathways for this compound.

cluster_storage Storage cluster_handling Handling A Receive Compound B Store in tightly sealed, opaque container A->B C Place under inert atmosphere (Ar/N₂) B->C D Refrigerate (2-8°C) C->D E Transfer to inert atmosphere (Glovebox/Hood) D->E For Use F Equilibrate to Room Temperature Before Opening E->F G Dispense required amount quickly F->G H Reseal container tightly under inert atmosphere G->H I Return to refrigerated storage H->I

References

Unveiling the Solvent Compatibility of 4-Pentenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-pentenylboronic acid in common organic solvents, tailored for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a robust framework based on the known behavior of analogous boronic acids, alongside detailed experimental protocols for determining precise solubility parameters.

Core Principles of Boronic Acid Solubility

The solubility of boronic acids is governed by a balance of the polar boronic acid head group [-B(OH)₂] and the nonpolar organic substituent. The pentenyl chain in this compound, being a hydrocarbon, imparts a degree of nonpolar character to the molecule. This duality influences its interaction with various organic solvents.

Generally, boronic acids exhibit favorable solubility in polar aprotic solvents, such as ethers and ketones, due to hydrogen bonding interactions with the boronic acid moiety. Their solubility tends to be moderate in halogenated hydrocarbons and significantly lower in nonpolar hydrocarbon solvents.[1][2][3]

Qualitative Solubility Profile of this compound

Based on the established solubility patterns of similar boronic acids, the expected solubility of this compound in a range of organic solvents is summarized below. It is crucial to note that this table represents a qualitative prediction, and experimental verification is recommended for specific applications.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Ethers Diethyl ether, THFHighEthers can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the boronic acid.[1]
Ketones Acetone, 2-ButanoneHighThe carbonyl group of ketones can also participate in hydrogen bonding, leading to good solubility.[1][2]
Halogenated Alkanes Dichloromethane, ChloroformModerateThese solvents offer a balance of polarity that can accommodate both the polar boronic acid group and the nonpolar pentenyl chain.[1][2]
Alcohols Methanol, EthanolModerate to HighAlcohols can act as both hydrogen bond donors and acceptors, leading to good solvation of the boronic acid head.
Hydrocarbons Hexane, TolueneLowThe nonpolar nature of these solvents does not favorably interact with the polar boronic acid moiety, resulting in poor solubility.[1][2]
Polar Aprotic DMF, DMSOHighThese highly polar solvents are generally effective at solvating a wide range of organic compounds, including boronic acids.

Experimental Protocol for Solubility Determination: The Dynamic Method

For researchers requiring precise quantitative solubility data, the dynamic method is a widely accepted and reliable technique.[4][5] This method involves a controlled heating process to determine the temperature at which a solid solute completely dissolves in a solvent.

Methodology:

  • Sample Preparation: A series of vials are prepared, each containing a known mass of this compound and a precise volume of the desired organic solvent. This creates a range of known concentrations.

  • Controlled Heating: The vials are placed in a temperature-controlled bath and subjected to slow, constant heating (e.g., 0.2-0.5 °C/min) with continuous stirring to ensure thermal equilibrium.

  • Visual or Instrumental Observation: The point at which the last solid particles of this compound disappear is carefully observed. This can be done visually or with the aid of a turbidity sensor for greater accuracy.[4]

  • Data Recording: The temperature at which complete dissolution occurs is recorded for each concentration.

  • Solubility Curve Construction: The collected data points (solubility vs. temperature) are plotted to generate a solubility curve for this compound in the specific solvent.

G Workflow for Dynamic Solubility Determination cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_data Data Analysis prep1 Weigh this compound prep2 Measure Solvent Volume prep1->prep2 prep3 Combine in Sealed Vial prep2->prep3 exp1 Place Vial in Controlled Temp Bath prep3->exp1 exp2 Slow, Constant Heating with Stirring exp1->exp2 exp3 Monitor for Complete Dissolution exp2->exp3 data1 Record Dissolution Temperature exp3->data1 data2 Plot Solubility vs. Temperature data1->data2 data3 Generate Solubility Curve data2->data3

Workflow for Dynamic Solubility Determination

Applications in Drug Development: The Role of Alkenylboronic Acids

This compound, as an alkenylboronic acid, is a valuable building block in medicinal chemistry and drug development. The primary application of this class of compounds is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4] This reaction is instrumental in the synthesis of complex organic molecules, including many active pharmaceutical ingredients.

The vinyl group of this compound can participate in these coupling reactions to introduce a pentenyl moiety into a target molecule. This can be a crucial step in the synthesis of novel drug candidates, allowing for the exploration of new chemical space and the optimization of lead compounds.

The solubility of this compound in various organic solvents is a critical factor for its successful application in synthesis.[1] Proper solvent selection ensures homogeneous reaction conditions, which can significantly impact reaction rates, yields, and the purity of the final product.

G Role of this compound in Drug Discovery cluster_synthesis Organic Synthesis cluster_application Drug Development cluster_outcome Therapeutic Potential reagent This compound reaction Suzuki-Miyaura Cross-Coupling reagent->reaction building_block Introduction of Pentenyl Moiety reaction->building_block optimization Lead Compound Optimization building_block->optimization new_entities Synthesis of Novel Chemical Entities optimization->new_entities drug_candidate Active Pharmaceutical Ingredient (API) new_entities->drug_candidate

Role of this compound in Drug Discovery

References

spectroscopic data (NMR, IR, MS) of 4-pentenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Data Gathering

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Seeking More Data

I've made headway, but I'm still seeking definitive spectroscopic data. PubChem yielded the molecular formula and weight for this compound, but I need specific experimental readings. My focus now is on finding those spectra: NMR, IR, and MS peak lists. I'm expanding my search terms and trying alternative databases.

Narrowing the Focus

My pursuit of definitive spectroscopic data continues. While I found general info on PubChem, and some synthetic routes, I still lack the crucial experimental NMR, IR, and MS spectra for this compound. Initial searches yielded data for related compounds, not the target. I'm now shifting tactics, focusing on literature searches for published syntheses of this specific molecule, hoping to find the needed peak lists.

An In-Depth Technical Guide to 4-Pentenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Pentenylboronic acid, a versatile bifunctional molecule, is a valuable building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its unique structure, incorporating both a terminal alkene and a boronic acid moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its commercial availability, detailed synthesis protocols, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound (CAS No. 886747-03-1) is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities and purities, suitable for both small-scale laboratory research and larger-scale synthetic endeavors. Below is a summary of key suppliers and their typical product specifications.

SupplierProduct NamePurityAvailable Quantities
BoronPharmPent-4-en-1-ylboronic acid≥ 95%Inquire for bulk supply
Alfa ChemistryThis compoundResearch GradeInquire for details
Ambeed (via Sigma-Aldrich)Pent-4-en-1-ylboronic acid95%250 mg, 1 g, 5 g, 10 g, 25 g
Leap ChemThis compound99%Inquire for details
Pure Chemistry Scientific Inc.This compound96+%Inquire for details[1]

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

PropertyValue
CAS Number 886747-03-1[1][2][3][4][5]
Molecular Formula C₅H₁₁BO₂[5]
Molecular Weight 113.95 g/mol [5]
Appearance Typically a white to off-white solid
Storage Conditions 2-8°C, under an inert atmosphere, in a dark place[4]

Synthesis of this compound: Experimental Protocols

The most common and reliable method for the synthesis of this compound involves the reaction of a Grignard reagent, prepared from 5-bromo-1-pentene, with a trialkyl borate followed by acidic hydrolysis.

Protocol 1: Synthesis via Grignard Reaction with Triisopropyl Borate

This protocol is adapted from established procedures for the synthesis of boronic acids from organohalides.

Materials:

  • 5-Bromo-1-pentene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2M Hydrochloric acid (HCl)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine (crystal, as initiator)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small portion of a solution of 5-bromo-1-pentene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

    • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 5-bromo-1-pentene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to -78°C using a dry ice/acetone bath.

    • Add triisopropyl borate (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below -70°C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2M HCl until the solution is acidic (pH ~2).

    • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_borylation Borylation cluster_hydrolysis Hydrolysis & Work-up A 5-Bromo-1-pentene D 4-Pentenylmagnesium Bromide A->D B Mg Turnings B->D C Anhydrous THF C->D F Triisopropyl borate ester D->F E Triisopropyl Borate E->F H This compound (Crude) F->H G 2M HCl G->H I Purification H->I J Pure this compound I->J

Figure 1: Synthetic workflow for this compound.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[6][7][8][9] The terminal alkene functionality can be preserved for subsequent transformations or can participate in intramolecular reactions.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add the aryl halide, this compound, and the base.

    • Add the solvent system to the vessel.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Add the palladium catalyst to the reaction mixture under an inert atmosphere.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Pd Catalytic Cycle A This compound B Aryl Halide (Ar-X) C Pd(0) Catalyst D Oxidative Addition (Ar-Pd(II)-X) C->D Ar-X E Transmetalation D->E Base, this compound F Reductive Elimination E->F F->C Releases Pd(0) G Coupled Product (Ar-CH2CH2CH2CH=CH2) F->G

Figure 2: Logical workflow of the Suzuki-Miyaura coupling reaction.

Role in Drug Discovery and Development

Boronic acids and their derivatives are increasingly recognized for their potential in medicinal chemistry.[1][10] The boronic acid moiety can act as a key pharmacophore, often by forming reversible covalent bonds with serine or threonine residues in the active sites of enzymes.[10] While specific biological activities of this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate allows for the introduction of a reactive pentenyl group into potential drug candidates. This terminal alkene can serve as a handle for further functionalization, such as through metathesis, hydroboration-oxidation, or Michael addition, enabling the synthesis of diverse chemical libraries for screening and lead optimization.

The incorporation of an alkenyl chain can also influence the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability, which are critical considerations in drug design.

Conclusion

This compound is a readily accessible and highly versatile reagent for researchers in organic synthesis and drug discovery. Its bifunctional nature provides a platform for a wide array of chemical transformations, most notably the robust and reliable Suzuki-Miyaura cross-coupling reaction. The detailed protocols and supplier information provided in this guide aim to facilitate its effective utilization in the laboratory, ultimately contributing to the advancement of chemical and pharmaceutical research.

References

Safety and Handling of 4-Pentenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-pentenylboronic acid. The following sections detail its hazards, necessary precautions, and emergency procedures to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Skin Irritation2H315: Causes skin irritation[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3]

Signal Word: Warning

Hazard Pictograms:

  • alt text

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling.

PropertyValue
Molecular Formula C5H11BO2[1]
Molecular Weight 113.95 g/mol [1]
CAS Number 886747-03-1[1]
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available
Hygroscopicity Hygroscopic[4]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[2][4] A face shield may be required for operations with a higher risk of splashing.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[2][5]

  • Skin and Body Protection: A laboratory coat is required.[6] For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.[2]

  • Respiratory Protection: If dust or aerosols are generated, a dust respirator should be used.[2] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4][5]

Handling Procedures
  • Avoid contact with skin and eyes.[4]

  • Do not breathe dust or aerosols.[4][5]

  • Wash hands thoroughly after handling.[2][5]

  • Use only in a well-ventilated area or under a chemical fume hood.[5][6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Minimize dust generation.[2]

Storage Conditions
  • Store in a tightly closed container.[2][5]

  • Keep in a cool, dry, and well-ventilated place.[2]

  • Protect from moisture as the substance is hygroscopic.[4]

  • Store away from incompatible materials.[2]

  • Store locked up.[4][5]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[4][5]
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][5]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5]
Ingestion Clean mouth with water. Get medical attention.[4][5]
Spill and Leak Procedures
  • Ensure adequate ventilation.[4]

  • Avoid dust formation.[7]

  • Wear appropriate personal protective equipment.[4]

  • Sweep up the spilled material and shovel it into a suitable container for disposal.[4]

  • Clean the spill area thoroughly.

  • Prevent the product from entering drains.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.

  • Hazardous Combustion Products: In case of fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and oxides of boron may be formed.[4]

  • Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[4][5]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Post-Experiment A Review SDS and Conduct Risk Assessment B Verify Functionality of Safety Equipment (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Transport Chemical in Secondary Containment C->D E Work in a Well-Ventilated Area (Fume Hood) D->E F Weigh and Handle Solid to Minimize Dust E->F G Perform Experiment F->G H Decontaminate Glassware and Work Area G->H I Properly Label and Store Unused Material H->I J Dispose of Waste in Designated Containers I->J K Remove PPE and Wash Hands Thoroughly J->K

Caption: Safe handling workflow for this compound.

References

The Dual Reactivity of 4-Pentenylboronic Acid: A Technical Guide to the Chemistry of its Terminal Alkene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenylboronic acid is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure uniquely combines a terminal alkene and a boronic acid moiety, opening up a wide array of potential chemical transformations. The interplay between these two reactive centers allows for its use as a versatile building block in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the potential reactivity of the terminal alkene in this compound, offering a comprehensive overview of its key reactions, experimental considerations, and the chemoselectivity challenges and opportunities it presents.

Core Reactivity of the Terminal Alkene

The terminal double bond in this compound exhibits the characteristic reactivity of a typical alkene, making it susceptible to a variety of addition and polymerization reactions. However, the presence of the boronic acid group within the same molecule introduces an element of complexity, potentially influencing the reaction pathways and requiring careful consideration of reaction conditions to achieve the desired outcomes.

Hydroboration-Oxidation

One of the most fundamental reactions of the terminal alkene is hydroboration-oxidation, a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol.

Reaction Pathway:

The hydroboration step involves the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), across the alkene. The boron atom adds to the terminal carbon, and a hydride shifts to the adjacent carbon. Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide (H₂O₂) in the presence of a base, replaces the boron-carbon bond with a hydroxyl group.

Diagram of the Hydroboration-Oxidation Pathway

hydroboration_oxidation cluster_0 Hydroboration cluster_1 Oxidation 4-Pentenylboronic_acid This compound Organoborane_intermediate Trialkylborane Intermediate 4-Pentenylboronic_acid->Organoborane_intermediate BH3•THF Final_Product 5-Hydroxy-1-pentylboronic Acid Organoborane_intermediate->Final_Product H2O2, NaOH

Caption: General workflow for the hydroboration-oxidation of this compound.

Experimental Considerations:

The boronic acid group is generally stable under the conditions of hydroboration-oxidation. However, it is crucial to control the stoichiometry of the borane reagent to avoid undesired reactions with the boronic acid moiety itself. The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance the regioselectivity of the hydroboration step.

Table 1: Representative Quantitative Data for Hydroboration-Oxidation of Terminal Alkenes

Alkene SubstrateBorane ReagentOxidation ConditionsProductYield (%)
1-OcteneBH₃·THFH₂O₂, NaOH1-Octanol98
Styrene9-BBNH₂O₂, NaOH2-Phenylethanol95
Oxidation

The terminal alkene can be directly oxidized to various functional groups using a range of oxidizing agents. Common transformations include epoxidation and dihydroxylation.

Reaction Pathways:

  • Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene to an epoxide.

  • Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (KMnO₄), yields a diol.

Experimental Considerations:

The boronic acid group can be sensitive to strong oxidizing conditions. Therefore, milder and more selective reagents are preferred. For instance, a catalytic amount of OsO₄ with N-methylmorpholine N-oxide (NMO) as the co-oxidant is a common choice for dihydroxylation.

Polymerization

The terminal alkene of this compound can participate in polymerization reactions, leading to the formation of polymers with pendant boronic acid groups. These polymers have potential applications in areas such as sensors and drug delivery, owing to the ability of the boronic acid moieties to interact with diols.

Polymerization Methods:

  • Radical Polymerization: Initiated by radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Controlled Radical Polymerization: Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined polymers with controlled molecular weights and low dispersity. This has been demonstrated for analogous monomers like 4-vinylphenylboronic acid.

Diagram of a General Polymerization Workflow

polymerization_workflow Monomer This compound Monomer Polymerization Polymerization (e.g., Radical) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Polymer Poly(this compound) Polymerization->Polymer

Caption: Simplified workflow for the polymerization of this compound.

Experimental Considerations:

The choice of solvent and initiator is critical for successful polymerization. The solubility of both the monomer and the resulting polymer needs to be considered. Protection of the boronic acid group, for example as a pinacol ester, may be necessary to prevent interference with the polymerization process under certain conditions.

Table 2: Representative Data for Polymerization of Boronic Acid-Containing Monomers

MonomerPolymerization MethodInitiator/CatalystResulting Polymer
4-Vinylphenylboronic acidRAFTCTA, AIBNWell-defined block copolymers
3-Acrylamidophenylboronic acidFree RadicalAPSHydrogels

Note: This table provides examples for similar boronic acid-containing monomers to illustrate the feasibility of polymerization.

Intramolecular Reactivity: The Potential for Cyclization

A key aspect of the reactivity of this compound is the potential for intramolecular reactions between the alkene and the boronic acid group. The five-carbon chain provides the appropriate length for the formation of a six-membered ring.

Intramolecular Hydroboration

Under certain conditions, the boronic acid moiety itself could potentially act as a source of B-H for an intramolecular hydroboration of the terminal alkene. This would lead to the formation of a cyclic boronate ester. While not extensively reported for this compound itself, intramolecular hydroboration is a known process for other unsaturated boranes.

Logical Diagram of Potential Intramolecular Cyclization

intramolecular_cyclization Start This compound Activation Activation of Boronic Acid (e.g., with reducing agent) Start->Activation Cyclization Intramolecular Hydroboration Activation->Cyclization Product Cyclic Boronate Ester (1,2-Oxaborinane derivative) Cyclization->Product

Caption: A logical pathway for the potential intramolecular cyclization of this compound.

Experimental Considerations:

This transformation would likely require specific catalysts or reagents to facilitate the delivery of a hydride from the boronic acid (or a derivative) to the alkene. The thermodynamics and kinetics of such a cyclization would need to be carefully evaluated.

Chemoselectivity and Protecting Group Strategies

The presence of two reactive functional groups necessitates a careful consideration of chemoselectivity in any synthetic plan involving this compound.

  • Reactions at the Alkene: To selectively react at the alkene, one might need to protect the boronic acid group. A common strategy is the formation of a pinacol ester by reacting the boronic acid with pinacol. This ester is generally more robust and less reactive than the free boronic acid.

  • Reactions at the Boronic Acid: Conversely, to perform reactions at the boronic acid center, such as Suzuki-Miyaura cross-coupling, the alkene may need to be protected if the reaction conditions are harsh enough to affect it. However, many modern cross-coupling reactions are mild enough to be compatible with the presence of an unreacted alkene.

Conclusion

This compound is a valuable bifunctional building block with a rich and varied chemistry centered around its terminal alkene. The potential for hydroboration, oxidation, polymerization, and even intramolecular cyclization makes it a versatile tool for the synthesis of novel compounds. A thorough understanding of the interplay between the alkene and the boronic acid functionalities, coupled with strategic use of protecting groups and carefully chosen reaction conditions, is key to unlocking the full synthetic potential of this molecule for researchers in both academic and industrial settings. Further investigation into the quantitative aspects of its reactivity and the exploration of its intramolecular cyclization pathways are promising avenues for future research.

The Genesis of a Synthetic Powerhouse: A Technical Guide to the Discovery and History of Alkenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkenylboronic acids and their derivatives have become indispensable tools in modern organic synthesis, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their unique combination of stability, reactivity, and functional group tolerance has established them as versatile building blocks in the construction of complex molecules, from pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the seminal discoveries and historical development of this crucial class of organoboron compounds, offering a look into the foundational experimental work that brought them to the forefront of synthetic chemistry.

Early History of Organoboron Chemistry

The story of alkenylboronic acids is rooted in the broader history of organoboron chemistry. The first organoboron compound, a trialkylborane, was prepared in 1859, and the first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860. These early discoveries laid the groundwork for the exploration of the carbon-boron bond. However, it was nearly a century later that the true synthetic potential of organoboranes began to be unlocked.

The Hydroboration Revolution: H.C. Brown and the Dawn of Alkenylboranes

The most significant leap forward in the synthesis of alkenylboronic acids came from the pioneering work of Herbert C. Brown and his colleagues. In the 1950s, Brown's investigation into the reactions of diborane (B₂H₆) led to the discovery of the hydroboration reaction. This reaction, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, provided a remarkably facile and stereoselective route to organoboranes.

Initially focused on alkenes, Brown and his postdoctoral researcher George Zweifel soon turned their attention to alkynes in the late 1950s and early 1960s. They established that the hydroboration of alkynes with diborane or substituted boranes proceeds in a syn-addition manner, with the boron atom adding to the less substituted carbon of the triple bond. This work provided the first general and highly stereoselective method for the synthesis of trans-alkenylboranes (also referred to as vinylboranes), the direct precursors to trans-alkenylboronic acids.

Key Milestones in the Development of Alkenylboronic Acids
YearDiscoveryKey Contributor(s)Significance
1860First synthesis of a boronic acid (ethylboronic acid).Edward FranklandEstablished the existence and isolation of compounds with a C-B(OH)₂ moiety.
1956Discovery of the hydroboration reaction of alkenes.Herbert C. Brown, B. C. Subba RaoRevolutionized organoborane synthesis, providing a versatile and stereocontrolled method.
1959First report on the hydroboration of alkynes to form alkenylboranes.Herbert C. Brown, George ZweifelProvided the first general route to stereodefined alkenylboranes, the precursors to alkenylboronic acids.
1979Development of the palladium-catalyzed cross-coupling of organoboron compounds (Suzuki Coupling).Akira Suzuki, Norio MiyauraCreated a powerful application for alkenylboronic acids, cementing their importance in C-C bond formation.

Experimental Protocols: Foundational Syntheses

The early methods for preparing alkenylboronic acids involved a two-step sequence: the hydroboration of an alkyne to form an alkenylborane, followed by the conversion of the C-B bond to a C-B(OH)₂ group.

Synthesis of a trans-Alkenylborane via Hydroboration of an Alkyne (circa 1961)

This protocol is a representative example based on the early work of H.C. Brown and G. Zweifel.

Objective: To synthesize a trans-alkenylborane from a terminal alkyne using diborane.

Materials:

  • Terminal alkyne (e.g., 1-hexyne)

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Diglyme (diethylene glycol dimethyl ether), anhydrous

  • Nitrogen gas atmosphere

Procedure:

  • A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet is charged with sodium borohydride in anhydrous diglyme.

  • The flask is cooled in an ice bath, and boron trifluoride etherate is added dropwise with stirring to generate diborane in situ.

  • The terminal alkyne is then added dropwise to the stirred solution containing diborane at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 1-4 hours) to ensure the completion of the hydroboration.

  • The resulting solution contains the trialkenylborane, which is then used in the subsequent step without isolation.

Conversion of an Alkenylborane to an Alkenylboronic Acid

Early methods for this conversion often involved oxidation or hydrolysis. A common method is oxidation with hydrogen peroxide under basic conditions to form the alcohol, but for isolating the boronic acid, a controlled hydrolysis or reaction with a suitable diol to form a stable ester was necessary.

Objective: To convert the synthesized trans-alkenylborane into the corresponding boronic acid.

Materials:

  • Solution of trialkenylborane from the previous step

  • Water or an aqueous solution

  • An appropriate diol (e.g., pinacol) for ester formation (optional, for improved stability and purification)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • The solution of the trialkenylborane is carefully treated with water to hydrolyze the B-C bonds. This step must be performed cautiously as the reaction can be exothermic.

  • Alternatively, to form a more stable derivative for isolation, the alkenylborane solution can be treated with a diol such as pinacol. This transesterification yields the corresponding alkenylboronate ester.

  • The crude alkenylboronic acid or ester is then extracted into an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by distillation or recrystallization to afford the pure alkenylboronic acid or ester.

The Suzuki Coupling: A Paradigm Shift

The discovery that truly propelled alkenylboronic acids into the mainstream of organic synthesis was the palladium-catalyzed cross-coupling reaction developed by Akira Suzuki and Norio Miyaura in 1979. This reaction enabled the efficient and stereospecific formation of a carbon-carbon bond between an alkenylboronic acid and an organic halide. The mild reaction conditions, tolerance of a wide variety of functional groups, and high stereoselectivity made the Suzuki coupling an exceptionally powerful tool, particularly for the synthesis of conjugated dienes and polyenes.

Visualizing the Core Concepts

Logical Workflow for the Synthesis of Alkenylboronic Acids (Early Method)

G Synthesis of Alkenylboronic Acids (Early Method) cluster_0 Step 1: Hydroboration cluster_1 Step 2: Conversion to Boronic Acid cluster_2 Application A Alkyne C Syn-addition of B-H across triple bond A->C B Diborane (B₂H₆) B->C D Alkenylborane Intermediate C->D Formation of Alkenylborane E Hydrolysis or Oxidation D->E F Alkenylboronic Acid E->F H Suzuki-Miyaura Coupling F->H G Organic Halide G->H I Coupled Product H->I

Caption: Workflow for early alkenylboronic acid synthesis and application.

Mechanism of Alkyne Hydroboration

G Mechanism of Alkyne Hydroboration A Alkyne + Borane B Formation of π-complex A->B C Four-membered transition state H B C C B->C Electrophilic attack of boron D Concerted syn-addition C->D E trans-Alkenylborane D->E

Caption: The concerted syn-addition mechanism of hydroboration on an alkyne.

Conclusion

The journey of alkenylboronic acids from their conceptual beginnings in early organoboron chemistry to their current status as indispensable synthetic reagents is a testament to the power of fundamental research. The discovery of hydroboration by Herbert C. Brown provided the first practical and stereocontrolled entry into this class of compounds. Subsequently, the development of the Suzuki-Miyaura coupling reaction unlocked their vast potential in carbon-carbon bond formation, a discovery that continues to have a profound impact on pharmaceutical and materials science. The foundational work detailed in this guide laid the groundwork for countless innovations and continues to inspire the development of new synthetic methodologies.

Methodological & Application

Application Notes and Protocols for 4-Pentenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-pentenylboronic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions. This versatile reagent serves as a valuable building block for the introduction of the 4-pentenyl moiety onto various aromatic and heteroaromatic scaffolds, a structural motif of interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[2] this compound, an alkenylboronic acid, allows for the synthesis of molecules containing a terminal alkene, which can be further functionalized, for instance, through olefin metathesis, hydroboration-oxidation, or polymerization.

While boronic acids are common coupling partners, their corresponding trifluoroborate salts are also widely used due to their enhanced stability and ease of handling.[3] The protocols provided herein are applicable to both this compound and its potassium trifluoroborate salt, with minor adjustments as noted.

Key Advantages of Using this compound and Its Derivatives

  • Introduction of a Functional Handle: The terminal double bond of the pentenyl group serves as a versatile functional handle for post-coupling transformations.

  • Mild Reaction Conditions: Suzuki-Miyaura couplings are known for their mild conditions, which are compatible with a wide range of sensitive functional groups.[4]

  • Commercial Availability: this compound and its precursors are commercially available, facilitating their use in various research and development settings.

  • Favorable Safety Profile: Organoboron reagents are generally considered to have a lower toxicity profile compared to other organometallic reagents.[4]

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of a 4-pentenylboron derivative with an alkenyl halide. This specific example demonstrates the successful coupling to form a conjugated diene.

EntryAlkenyl HalideBoron ReagentCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
11,1-dibromo-1-alkene derivativePotassium 4-pentenyltrifluoroboratePd(PPh₃)₄K₂CO₃THF/H₂O3.085[5]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound or its potassium trifluoroborate salt with an aryl or vinyl halide.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 - 1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (and water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-pentenyl-substituted arene.

Protocol 2: One-Pot Sequential Suzuki-Miyaura Coupling using Potassium 4-Pentenyltrifluoroborate

This protocol is adapted from a literature procedure for the synthesis of trisubstituted conjugated dienes and demonstrates the use of the more stable potassium 4-pentenyltrifluoroborate.[5]

Materials:

  • 1,1-Dibromoalkene (1.0 eq)

  • First alkenyltrifluoroborate (1.1 eq)

  • Potassium 4-pentenyltrifluoroborate (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (4.0 eq)

  • THF

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve the 1,1-dibromoalkene (1.0 eq) and the first alkenyltrifluoroborate (1.1 eq) in THF.

  • Add an aqueous solution of K₂CO₃ (2.0 eq).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (5 mol%) and stir the reaction at room temperature, monitoring by TLC.

  • After complete consumption of the starting material, add potassium 4-pentenyltrifluoroborate (1.2 eq) and an additional portion of aqueous K₂CO₃ (2.0 eq) to the reaction mixture.

  • Continue stirring at room temperature until the second coupling is complete as indicated by TLC analysis.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the trisubstituted conjugated diene.

Mandatory Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Oxidative_Addition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) Transmetalation->R1-Pd(II)-R2(L2) Reductive_Elimination Reductive Elimination R1-Pd(II)-R2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 Product Reductive_Elimination->R1-R2 R1-X Aryl/Vinyl Halide R1-X->Oxidative_Addition R2B(OH)2 This compound R2B(OH)2->Transmetalation Base Base Base->Transmetalation Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) Start->Reaction_Setup Degassing Degassing (Inert Atmosphere) Reaction_Setup->Degassing Heating Heating & Stirring Degassing->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Upon Completion Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Product Purification->Product

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 1,4-Dienes Using 4-Pentenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1,4-dienes via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-pentenylboronic acid and a vinyl halide. This methodology offers a versatile and efficient route toskipped dienes, which are valuable structural motifs in various biologically active molecules and synthetic intermediates.

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. Its tolerance of a broad range of functional groups, mild reaction conditions, and the commercial availability of numerous boronic acids and their derivatives make it a cornerstone of modern organic synthesis. This document outlines the application of this reaction to the synthesis of 1,4-dienes, specifically through the coupling of this compound with a representative vinyl bromide.

Reaction Principle

The core of this transformation is the palladium-catalyzed cross-coupling of an organoborane (this compound) with an organic halide (vinyl bromide). The catalytic cycle, illustrated below, involves the oxidative addition of the vinyl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 1,4-diene product and regenerate the active Pd(0) catalyst.

Illustrative Reaction

Experimental Protocols

Materials and Reagents:

  • This compound

  • Vinyl bromide (or other vinyl halides)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

General Procedure for the Palladium-Catalyzed Coupling of this compound with a Vinyl Halide:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄) and the base (e.g., 2.0 equivalents of K₂CO₃).

  • Reagent Addition: Under an inert atmosphere (nitrogen or argon), add the this compound (1.0 equivalent) and the vinyl halide (1.2 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water) to the flask.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure 1,4-diene.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed synthesis of a 1,4-diene using an alkenylboronic acid and a vinyl halide, analogous to the reaction with this compound.

Table 1: Optimization of Reaction Conditions

EntryPalladium Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/H₂O (3:1)80875
2Pd(PPh₃)₄ (3)Cs₂CO₃ (2.0)Toluene/H₂O (3:1)80688
3Pd(PPh₃)₄ (3)K₃PO₄ (2.0)Toluene/H₂O (3:1)80882
4PdCl₂(dppf) (3)Cs₂CO₃ (2.0)Dioxane100492
5Pd(OAc)₂ (3) / SPhos (6)K₃PO₄ (2.0)THF/H₂O (4:1)701285

Table 2: Substrate Scope - Coupling of this compound with Various Vinyl Halides

EntryVinyl HalideProductYield (%)
1Vinyl bromide1,4-Heptadiene92
21-Bromo-1-propene(E/Z)-1,4-Octadiene89
31-Iodo-1-hexene(E/Z)-1,4-Undecadiene95
4(E)-β-Bromostyrene(E)-1-Phenyl-1,5-heptadiene87

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)-X(L2) Vinyl-Pd(II)-X(L2) Pd(0)L2->Vinyl-Pd(II)-X(L2) Oxidative Addition (Vinyl-X) Vinyl-Pd(II)-R(L2) Vinyl-Pd(II)-R(L2) Vinyl-Pd(II)-X(L2)->Vinyl-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) 1,4-Diene 1,4-Diene Vinyl-Pd(II)-R(L2)->1,4-Diene Reductive Elimination R R = 4-Pentenyl X X = Br, I L L = Ligand (e.g., PPh3)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Experimental Workflow for the Synthesis of 1,4-Dienes

Experimental_Workflow start Start reagents Combine Catalyst, Base, This compound, and Vinyl Halide start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Cool, Dilute, and Perform Aqueous Work-up monitoring->workup Upon completion purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Isolated 1,4-Diene purification->product

Caption: A flowchart illustrating the key steps in the synthesis protocol.

Safety Precautions

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Vinyl halides are often volatile and should be handled with care.

  • Reactions under inert atmosphere require proper handling of gas lines.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with vinyl halides represents a robust and efficient method for the synthesis of 1,4-dienes. The mild reaction conditions and tolerance to various functional groups make this protocol highly valuable for applications in academic research and the pharmaceutical industry. The provided data and protocols serve as a comprehensive guide for the successful implementation of this synthetic transformation.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Pentenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the Suzuki-Miyaura cross-coupling of 4-pentenylboronic acid with various aryl halides. The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and the protocols outlined below are designed to serve as a starting point for the synthesis of 4-aryl-1-pentene derivatives, which are valuable intermediates in organic synthesis and drug discovery.

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in modern organic synthesis, enabling the formation of a C(sp²)–C(sp³) bond between an aryl halide and an organoboron compound.[1][2] This reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3] The coupling of this compound with aryl halides provides access to 4-aryl-1-pentenes, which can be further functionalized through reactions of the terminal alkene.

The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key reaction parameters: the palladium catalyst (and associated ligand), the base, the solvent system, and the reaction temperature.

Palladium Catalyst and Ligand

The choice of the palladium source and the phosphine ligand is critical for achieving high catalytic activity and good yields. Palladium(0) complexes are the active catalytic species, which can be generated in situ from palladium(II) precursors such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂). Common palladium(0) sources include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4][5]

Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition of the aryl halide to the palladium center and to promote the reductive elimination of the final product. Commonly used ligands for Suzuki-Miyaura couplings include tri(tert-butyl)phosphine (P(t-Bu)₃) and 2-(di-tert-butylphosphino)biphenyl (JohnPhos).[4]

Base

The role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[4] The choice of base can significantly impact the reaction rate and yield. A variety of inorganic bases are commonly used, including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1] The strength and solubility of the base should be considered in the context of the chosen solvent and the sensitivity of the substrates.

Solvent

The solvent system must be capable of dissolving the reactants and the catalyst. Often, a mixture of an organic solvent and water is used. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Common organic solvents for Suzuki-Miyaura couplings include tetrahydrofuran (THF), 1,4-dioxane, and dimethylformamide (DMF).

Temperature

The reaction temperature can influence the reaction rate and the stability of the catalyst and reactants. Many Suzuki-Miyaura couplings can be performed at room temperature, while others may require heating to achieve a reasonable reaction rate.[4] The optimal temperature will depend on the reactivity of the specific aryl halide and the chosen catalyst system.

Data Presentation: Summary of Reaction Conditions

The following table summarizes a set of general reaction conditions that can be used as a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. These conditions are based on established protocols for similar Suzuki-Miyaura couplings.[4]

ParameterConditionNotes
Aryl Halide 1.0 equivAryl bromides and iodides are generally more reactive than aryl chlorides.
This compound 1.1 - 1.5 equivA slight excess of the boronic acid is typically used to ensure complete consumption of the aryl halide.
Palladium Catalyst Pd₂(dba)₃ (0.05 equiv)Other palladium sources such as Pd(OAc)₂ or Pd(PPh₃)₄ can also be used.
Ligand 2-(di-tert-butylphosphino)biphenyl (JohnPhos) (0.2 equiv)The ligand to palladium ratio can be optimized. Other bulky, electron-rich phosphine ligands may also be effective.
Base Cesium Carbonate (Cs₂CO₃) (3.0 equiv)Other bases such as K₂CO₃ or K₃PO₄ can be screened.
Solvent THF / H₂O (5:1)The solvent ratio can be adjusted to optimize solubility and reaction rate.
Temperature 40 °CThe temperature can be increased if the reaction is sluggish.
Reaction Time 2.5 - 24 hReaction progress should be monitored by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)It is important to degas the reaction mixture to prevent oxidation of the palladium catalyst.

Experimental Protocols

The following is a detailed, generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol should be adapted and optimized for specific substrates.

Materials
  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(di-tert-butylphosphino)biphenyl (JohnPhos)

  • Cesium Carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.1 eq.), Pd₂(dba)₃ (0.05 eq.), 2-(di-tert-butylphosphino)biphenyl (JohnPhos) (0.2 eq.), and cesium carbonate (3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous THF and degassed water (e.g., in a 5:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 40 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure 4-aryl-1-pentene product.[4]

Mandatory Visualization

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, This compound, Pd Catalyst, Ligand, and Base C Purge with Inert Gas (Ar/N₂) A->C B Add Anhydrous THF and Degassed H₂O D Heat to 40 °C and Stir B->D C->B E Monitor by TLC or LC-MS D->E F Quench with aq. NH₄Cl E->F G Extract with Ethyl Acetate F->G H Wash with H₂O and Brine G->H I Dry over Na₂SO₄ and Concentrate H->I J Purify by Flash Chromatography I->J K K J->K Pure 4-Aryl-1-pentene

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgano Ar-Pd(II)-R L₂ Transmetalation->PdII_Diorgano Boronate [R-B(OH)₃]⁻ Boronate->Transmetalation Base Base (e.g., OH⁻) BoronicAcid R-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate Activation RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-R RedElim->Product ArylHalide Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Functionalized Styrenes via Suzuki-Miyaura Coupling with 4-Pentenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of functionalized styrenes is of significant interest in medicinal chemistry and materials science due to their utility as versatile building blocks. The Suzuki-Miyaura cross-coupling reaction offers a powerful and efficient method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted styrenes.[1] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-pentenylboronic acid with various functionalized aryl halides. The reaction demonstrates broad functional group tolerance and typically proceeds with high yields, making it a valuable tool for the synthesis of complex molecules.[2]

Reaction Principle

The core of this synthetic route is the palladium-catalyzed cross-coupling of an organoborane (this compound) with an organohalide (functionalized aryl halide). The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to yield the final styrene product and regenerate the Pd(0) catalyst.[3] A base is required to activate the boronic acid for the transmetalation step.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of functionalized styrenes using this compound.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_product Final Product Aryl Halide Aryl Halide Reaction Vessel Reaction Vessel Aryl Halide->Reaction Vessel This compound This compound This compound->Reaction Vessel Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Vessel Base Base Base->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Reaction Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Functionalized Styrene Functionalized Styrene Column Chromatography->Functionalized Styrene

Figure 1. Experimental workflow for the synthesis of functionalized styrenes.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of an alkenylboronic acid with various substituted aryl bromides. While specific data for this compound is not extensively published, these examples with other alkenylboronic acids demonstrate the general applicability and expected yield range for this type of transformation.[2]

EntryAryl BromideFunctional GroupProductYield (%)
14-Bromoanisole4-Methoxy4-Methoxy-1-(pent-4-en-1-yl)benzene92
24-Bromobenzonitrile4-Cyano4-(Pent-4-en-1-yl)benzonitrile88
31-Bromo-4-nitrobenzene4-Nitro1-Nitro-4-(pent-4-en-1-yl)benzene85
4Methyl 4-bromobenzoate4-EsterMethyl 4-(pent-4-en-1-yl)benzoate90
54-Bromobenzaldehyde4-Aldehyde4-(Pent-4-en-1-yl)benzaldehyde87
61-Bromo-3-fluorobenzene3-Fluoro1-Fluoro-3-(pent-4-en-1-yl)benzene91
72-Bromopyridine2-Pyridyl2-(Pent-4-en-1-yl)pyridine83
81-Bromo-2,4-difluorobenzene2,4-Difluoro1,3-Difluoro-4-(pent-4-en-1-yl)benzene89

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with a Substituted Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), tricyclohexylphosphine (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under the inert atmosphere, add toluene (5 mL) and water (0.5 mL). Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized styrene.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Signaling Pathways & Logical Relationships

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle for the synthesis of functionalized styrenes.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (R = pentenyl) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Figure 2. Suzuki-Miyaura catalytic cycle.

References

4-pentenylboronic acid as a precursor for PET imaging agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as indispensable precursors in the synthesis of Positron Emission Tomography (PET) imaging agents. Their versatility, particularly in palladium-mediated cross-coupling reactions and transition metal-mediated radiofluorination, allows for the efficient incorporation of positron-emitting radionuclides such as Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) into a wide array of biologically active molecules. This document provides a detailed overview of the applications, experimental protocols, and quantitative data related to the use of boronic acid precursors in the development of novel PET tracers.

Applications in PET Tracer Synthesis

The utility of boronic acid precursors spans the synthesis of radiotracers for oncology, neurology, and other research areas. Key applications include:

  • ¹¹C-Labeling via Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In PET radiochemistry, this reaction is widely used to introduce the short-lived ¹¹C isotope (t½ = 20.4 min) into a target molecule. This is typically achieved by coupling an aryl or vinyl boronic acid/ester with a [¹¹C]methyl iodide ([¹¹C]CH₃I) in the presence of a palladium catalyst. This strategy has been successfully employed to synthesize tracers for imaging neuroreceptors and amyloid plaques.[1][2]

  • ¹⁸F-Labeling via Copper-Mediated Radiofluorination: The longer half-life of ¹⁸F (t½ = 109.8 min) makes it an ideal radionuclide for PET imaging, allowing for longer synthesis times and distribution to facilities without a cyclotron.[3][4] Copper-mediated radiofluorination of arylboronic esters has become a valuable method for the synthesis of ¹⁸F-labeled arenes.[5] This approach offers a practical way to introduce ¹⁸F into electron-rich, -neutral, and -deficient aromatic systems.

  • Synthesis of Targeted Imaging Agents: Boronic acid moieties can be incorporated into larger molecules, such as peptides and inhibitors, to create targeted PET imaging agents. For example, boronic acid-based inhibitors of Fibroblast Activation Protein (FAP), a promising cancer target, have been labeled with Gallium-68 (⁶⁸Ga) for tumor imaging.[6] Similarly, boronic acid-containing compounds are being explored for imaging prostate-specific membrane antigen (PSMA).[7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of PET imaging agents synthesized using boronic acid precursors.

Table 1: Radiosynthesis and In Vitro Performance of Boronic Acid-Based PET Tracers

Tracer/PrecursorRadionuclideLabeling MethodRadiochemical Yield (RCY)Radiochemical PurityMolar Activity (Am)IC₅₀ (nM)Target
[¹¹C]PIB Precursor¹¹CSuzuki-Miyaura Coupling68-98% (non-radioactive)>95%N/AN/AAmyloid-β
[⁶⁸Ga]Ga-SB02055⁶⁸GaDOTA Chelation19-58% (decay-corrected)>92%>9.1 GBq/µmol0.41 ± 0.06FAP
[⁶⁸Ga]Ga-SB04028⁶⁸GaDOTA Chelation19-58% (decay-corrected)>92%>9.1 GBq/µmol13.9 ± 1.29FAP
[¹⁸F]ALX5407¹⁸FCu-mediated Radiofluorination55 ± 7%N/AN/AN/AGlyT1
[¹⁸F]RPS-040¹⁸FClick Chemistry20-40% (decay-corrected)>99%up to 391 GBq/µmol3-36PSMA
[¹⁸F]RPS-041¹⁸FClick Chemistry20-40% (decay-corrected)>99%up to 391 GBq/µmol3-36PSMA

Data sourced from multiple studies and may have been generated under different experimental conditions.[1][6][7]

Table 2: In Vivo Tumor Uptake of Boronic Acid-Based PET Tracers in Xenograft Models

TracerTumor ModelTumor Uptake (%ID/g at peak)Peak Time (p.i.)
[⁶⁸Ga]Ga-SB02055HEK293T:hFAP1.08 ± 0.371 h
[⁶⁸Ga]Ga-SB04028HEK293T:hFAP10.1 ± 0.421 h
[¹⁸F]RPS-040LNCaP10.9 ± 1.02 h
[¹⁸F]RPS-041LNCaP14.3 ± 2.52 h
[⁶⁸Ga]Ga-PSMA-HBED-CCLNCaP6.27 ± 1.441-3 h

%ID/g = percentage of injected dose per gram of tissue; p.i. = post-injection.[6][7]

Experimental Protocols

The following are generalized protocols for the synthesis of PET imaging agents using boronic acid precursors. Researchers should optimize these protocols for their specific molecules and automated synthesis platforms.

Protocol 1: Suzuki-Type ¹¹C-Methylation of an Arylboronic Acid

This protocol describes a general procedure for the palladium-mediated cross-coupling of [¹¹C]CH₃I with an arylboronic acid.

Materials:

  • Arylboronic acid precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, THF/water)

  • Reaction vessel suitable for radiosynthesis

  • HPLC system for purification

Procedure:

  • In a shielded hot cell, dissolve the arylboronic acid precursor, palladium catalyst, and base in the chosen solvent in a reaction vessel.

  • Bubble a stream of inert gas (e.g., argon or nitrogen) through the solution for 5-10 minutes to remove oxygen.

  • Introduce the gaseous [¹¹C]CH₃I into the reaction vessel.

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 5-10 minutes).

  • After the reaction, quench the mixture with a suitable reagent (e.g., water or mobile phase).

  • Purify the crude product using semi-preparative HPLC.

  • Collect the fraction containing the ¹¹C-labeled product.

  • Formulate the final product in a physiologically compatible solution for in vivo studies.

Protocol 2: Copper-Mediated ¹⁸F-Radiofluorination of an Arylboronic Ester

This protocol provides a general method for the ¹⁸F-labeling of an arylboronic ester.

Materials:

  • Arylboronic acid pinacol ester (or other stable ester) precursor

  • Aqueous [¹⁸F]Fluoride

  • Phase-transfer catalyst (e.g., Kryptofix 2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Copper catalyst (e.g., Cu(OTf)₂-pyridine complex)

  • Solvent (e.g., DMF, DMSO)

  • Reaction vessel

  • Solid-phase extraction (SPE) cartridge for fluoride activation and product purification

  • HPLC system for quality control

Procedure:

  • Trap the aqueous [¹⁸F]fluoride on an anion exchange SPE cartridge.

  • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of inert gas.

  • Dissolve the arylboronic ester precursor and the copper catalyst in the chosen solvent and add to the dried [¹⁸F]fluoride.

  • Heat the reaction mixture at a specified temperature (e.g., 100-150 °C) for a set time (e.g., 15-30 minutes).

  • Cool the reaction mixture and dilute with the HPLC mobile phase.

  • Purify the crude product using semi-preparative HPLC or a dedicated SPE cartridge.

  • Formulate the final product for preclinical or clinical use.

Visualizations

The following diagrams illustrate key workflows and reactions in the development of PET imaging agents from boronic acid precursors.

PET_Tracer_Development_Workflow cluster_precursor Precursor Synthesis & Characterization cluster_radiolabeling Radiolabeling & Purification cluster_evaluation Preclinical Evaluation Precursor Design & Synthesize Boronic Acid Precursor Characterization Characterize Precursor (NMR, MS, Purity) Precursor->Characterization Radiolabeling Radiolabeling Reaction (e.g., Suzuki, Cu-mediated) Characterization->Radiolabeling Purification Purification (HPLC, SPE) Radiolabeling->Purification QC Quality Control (RCY, RCP, Am) Purification->QC InVitro In Vitro Studies (Binding Affinity, Stability) QC->InVitro InVivo In Vivo PET Imaging (Biodistribution, Targeting) InVitro->InVivo

Caption: General workflow for PET tracer development using a boronic acid precursor.

Suzuki_Miyaura_Coupling ArylBoronicAcid Aryl Boronic Acid (R-B(OH)₂) Catalyst Pd Catalyst + Base ArylBoronicAcid->Catalyst C11MeI [¹¹C]Methyl Iodide ([¹¹C]CH₃I) C11MeI->Catalyst Product ¹¹C-Labeled Product (R-[¹¹C]CH₃) Catalyst->Product Heat

Caption: Schematic of the Suzuki-Miyaura cross-coupling for ¹¹C-labeling.

Copper_Mediated_Fluorination ArylBoronicEster Aryl Boronic Ester (R-B(OR)₂) Catalyst Cu Catalyst + Base ArylBoronicEster->Catalyst F18Fluoride [¹⁸F]Fluoride F18Fluoride->Catalyst Product ¹⁸F-Labeled Product (R-[¹⁸F]F) Catalyst->Product Heat

Caption: Schematic of copper-mediated ¹⁸F-radiofluorination.

References

Application Notes and Protocols: 4-Pentenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenylboronic acid is a bifunctional molecule of significant interest in materials science. It uniquely combines the reactivity of a terminal alkene with the versatile chemical properties of a boronic acid. The pentenyl group serves as a reactive handle for polymerization and surface modification, most notably through efficient "click" chemistry reactions such as thiol-ene coupling. Simultaneously, the boronic acid moiety allows for the creation of intelligent materials capable of dynamic covalent bonding, leading to applications in sensors, self-healing materials, and drug delivery systems. This document provides detailed application notes and experimental protocols for the use of this compound in the development of advanced functional materials.

Core Applications

The dual functionality of this compound allows for its application in several key areas of materials science:

  • Surface Modification and Functionalization: The terminal alkene enables the covalent attachment of the boronic acid functionality to various material surfaces.

  • Synthesis of Functional Polymers: this compound can be polymerized or copolymerized to create polymers with pendant boronic acid groups, which can impart stimuli-responsive properties.

  • Development of Smart Hydrogels: The boronic acid group can form reversible covalent bonds with diols, leading to the formation of self-healing, injectable, and stimuli-responsive hydrogels.

Application 1: Surface Modification of Nanoparticles via Thiol-Ene Click Chemistry

The terminal alkene of this compound provides an ideal platform for surface modification of thiol-containing materials via the thiol-ene "click" reaction. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an excellent choice for functionalizing sensitive substrates like nanoparticles. The resulting boronic acid-functionalized surfaces can be used for the selective capture of glycoproteins or for the development of sensors.[1]

Experimental Workflow: Surface Functionalization

G cluster_0 Step 1: Preparation of Thiol-Functionalized Nanoparticles cluster_1 Step 2: Thiol-Ene Click Reaction cluster_2 Step 3: Characterization A Fe3O4 Nanoparticles B Sol-Gel Reaction with MPTES A->B 3-mercaptopropyl- triethoxysilane C Thiol-Coated Fe3O4 MNPs B->C D Thiol-Coated Fe3O4 MNPs F UV Irradiation (Photoinitiator) D->F E This compound E->F G Boronic Acid-Functionalized MNPs F->G H Boronic Acid-Functionalized MNPs I TEM, SEM, XRD, VSM, XPS H->I

Workflow for nanoparticle functionalization.
Detailed Experimental Protocol:

Materials:

  • Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

  • Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH)

  • 3-mercaptopropyltriethoxysilane (MPTES)

  • This compound

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)

  • Ethanol

  • Deionized water

Protocol:

  • Synthesis of Thiol-Functionalized Magnetic Nanoparticles (MNPs): a. Synthesize Fe₃O₄ MNPs via a standard co-precipitation method. b. Disperse the synthesized Fe₃O₄ MNPs in a solution of ethanol and deionized water. c. Add MPTES to the MNP suspension and stir vigorously overnight at room temperature to coat the nanoparticles with thiol groups. d. Collect the thiol-coated MNPs using a magnet and wash thoroughly with ethanol and deionized water to remove unreacted silane. e. Dry the thiol-coated MNPs under vacuum.

  • Thiol-Ene Click Reaction with this compound: a. Disperse the thiol-coated MNPs in ethanol. b. Add a solution of this compound and the photoinitiator (DMPA) in ethanol to the MNP suspension. The molar ratio of thiol groups on the MNPs to this compound should be optimized, typically starting at 1:2. c. Irradiate the mixture with UV light (e.g., 365 nm) for 1-2 hours while stirring. d. After the reaction, collect the boronic acid-functionalized MNPs with a magnet. e. Wash the functionalized MNPs extensively with ethanol to remove unreacted this compound and photoinitiator byproducts. f. Dry the final product under vacuum.

Quantitative Data Summary:
ParameterValueMethod
MNP Core Size~10-20 nmTEM
Hydrodynamic Size (Thiol-MNP)~100-150 nmDLS
Hydrodynamic Size (BA-MNP)~120-180 nmDLS
Boronic Acid DensityVariesXPS, Titration
Glycoprotein Binding CapacityVariesProtein Assay

Application 2: Synthesis of Boronic Acid-Containing Polymers

The alkene group of this compound can be polymerized using techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce well-defined polymers with pendant boronic acid functionalities.[2][3] These polymers can be designed as block copolymers to self-assemble into micelles or other nanostructures that respond to changes in pH or the presence of saccharides.

Experimental Workflow: RAFT Polymerization

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Polymerization cluster_2 Step 3: Characterization A This compound (Monomer) E Reaction Vessel A->E B RAFT Agent (e.g., CTA) B->E C Initiator (e.g., AIBN) C->E D Solvent (e.g., Dioxane) D->E F Degas (Freeze-Pump-Thaw Cycles) G Heat to 70°C F->G H Polymerization for 24h G->H I Precipitate in Cold Hexane H->I J Poly(this compound) K GPC, NMR, FTIR J->K

Workflow for RAFT polymerization.
Detailed Experimental Protocol:

Materials:

  • This compound (protected as a pinacol ester if necessary)

  • Chain Transfer Agent (CTA) for RAFT polymerization (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., dioxane or DMF)

  • Hexane (for precipitation)

  • Nitrogen or Argon gas

Protocol:

  • Reaction Setup: a. In a Schlenk flask, dissolve this compound, the RAFT agent, and the initiator in the anhydrous solvent. The molar ratio of monomer:CTA:initiator should be carefully calculated to target a specific molecular weight and low dispersity (e.g., 100:1:0.2). b. Ensure all glassware is oven-dried and the solvent is anhydrous to prevent hydrolysis of the boronic acid or interference with the polymerization.

  • Polymerization: a. Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen. b. Backfill the flask with an inert gas (N₂ or Ar). c. Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the required reaction time (e.g., 24 hours).

  • Purification and Characterization: a. After the polymerization, cool the reaction mixture to room temperature. b. Precipitate the polymer by adding the reaction solution dropwise to a large volume of cold hexane while stirring. c. Collect the polymer by filtration or centrifugation. d. Redissolve the polymer in a small amount of solvent and re-precipitate to further purify it. e. Dry the final polymer under vacuum. f. Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity (Đ), and by NMR and FTIR for chemical structure confirmation.

Quantitative Data Summary:
ParameterTarget ValueTypical ResultMethod
Molecular Weight (Mn)10,000 g/mol 9,500 - 11,000 g/mol GPC
Dispersity (Đ)< 1.31.1 - 1.25GPC
Monomer Conversion> 90%> 90%¹H NMR

Application 3: Self-Healing and Glucose-Responsive Hydrogels

The boronic acid moiety of poly(this compound) can form dynamic covalent boronate ester bonds with diol-containing polymers like poly(vinyl alcohol) (PVA). This interaction can be used to form hydrogels that exhibit self-healing properties and respond to changes in pH and glucose concentration.[4][5][6]

Logical Relationship: Hydrogel Formation and Stimuli Response

G cluster_0 Hydrogel Formation cluster_1 Stimuli Response A Poly(this compound) D Boronate Ester Crosslinks (Hydrogel) A->D B Poly(vinyl alcohol) (PVA) B->D C Physiological pH C->D E Hydrogel F Addition of Glucose E->F I Acidic pH E->I G Competitive Binding F->G H Hydrogel Dissolution G->H J Hydrolysis of Boronate Ester I->J J->H

References

Application Notes and Protocols: Chemoselective Reactions of the Boronic Acid vs. the Alkene Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molecules bearing both boronic acid and alkene functionalities are valuable building blocks in modern organic synthesis and drug discovery. The dual reactivity of these substrates presents a significant challenge in achieving chemoselectivity, where one functional group reacts preferentially over the other. Mastering this selectivity is crucial for the efficient construction of complex molecular architectures. These application notes provide an overview of key strategies and detailed protocols for controlling the chemoselective reactions at either the boronic acid or the alkene moiety, thereby enabling streamlined and efficient synthetic routes.

The orthogonal reactivity of these two groups can be controlled by careful selection of catalysts, reagents, and reaction conditions. For instance, palladium-catalyzed cross-coupling reactions typically target the boronic acid, while electrophilic additions like hydroboration or dihydroxylation are characteristic reactions of the alkene. Furthermore, the use of protecting groups for the boronic acid moiety offers a robust strategy to temporarily mask its reactivity, allowing for a wide range of transformations to be performed on the alkene.

Section 1: Selective Reactions at the Boronic Acid Moiety: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, involving the reaction of an organoborane with an organic halide or triflate, catalyzed by a palladium complex.[1][2] When the boronic acid-containing substrate also possesses an alkene, the challenge lies in preventing side reactions such as Heck coupling or alkene isomerization. The chemoselectivity is highly dependent on the choice of palladium catalyst, ligand, and base.[3][4]

Data Presentation: Catalyst Systems for Chemoselective Suzuki-Miyaura Coupling
Catalyst/LigandElectrophileBaseSolventYield (%)SelectivityReference
Pd(OAc)₂ / P(t-Bu)₃Aryl ChlorideK₃PO₄Toluene/H₂O85-95High for C-C coupling[2]
Pd₂(dba)₃ / SPhosAryl BromideK₂CO₃1,4-Dioxane90-98Excellent[5]
Pd(PPh₃)₄Vinyl TriflateNa₂CO₃Toluene/EtOH/H₂O88Good, low Heck byproduct[1]
NiCl₂(dppp)Aryl IodideK₃PO₄THF75-85Good selectivity[6]
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling of 4-vinylphenylboronic acid with 4-bromoanisole

Materials:

  • 4-vinylphenylboronic acid (1.0 equiv)

  • 4-bromoanisole (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (5 mL / mmol of boronic acid)

  • Deionized water (0.5 mL / mmol of boronic acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-vinylphenylboronic acid, 4-bromoanisole, Pd(OAc)₂, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add toluene and deionized water via syringe.

  • Add the P(t-Bu)₃ ligand.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R²

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 2: Selective Reactions at the Alkene Moiety

When the desired transformation is on the alkene, the boronic acid must remain intact. Key reactions include hydroboration-oxidation and dihydroxylation. The choice of reagents is critical to avoid undesired reactions with the boronic acid group.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol with anti-Markovnikov regioselectivity.[7][8] To avoid reaction with the acidic protons of the boronic acid, sterically hindered boranes like 9-borabicyclononane (9-BBN) are often employed under carefully controlled conditions.

Data Presentation: Reagents for Chemoselective Hydroboration

Hydroborating AgentSubstrateOxidation ConditionsYield (%)SelectivityReference
9-BBNAlkene with free boronic acidH₂O₂, NaOH85-95High for alkene[8]
DisiamylboraneAlkene with boronic esterH₂O₂, NaOH90Excellent[7]
CatecholboraneAlkene with MIDA boronateNaBO₃·4H₂O88Excellent[9]

Experimental Protocol: Chemoselective Hydroboration-Oxidation

Materials:

  • Substrate containing both alkene and boronic acid moieties (1.0 equiv)

  • 9-BBN dimer (0.55 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol

  • 6M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

Procedure:

  • Dissolve the substrate in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Add the 9-BBN dimer in one portion at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Cool the mixture to 0 °C and slowly add ethanol, followed by the 6M NaOH solution.

  • Carefully add 30% H₂O₂ dropwise, ensuring the temperature does not exceed 25 °C.

  • Stir the mixture at room temperature for 4 hours.

  • Extract the product with diethyl ether, wash with brine, and dry the organic layer over anhydrous MgSO₄.

  • Concentrate the solution and purify the resulting alcohol by column chromatography.

Dihydroxylation

Syn-dihydroxylation of alkenes can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).[10][11][12] The Sharpless asymmetric dihydroxylation, which uses a catalytic amount of OsO₄ with a co-oxidant and a chiral ligand, is a powerful method that is often compatible with the boronic acid functionality.[10]

Data Presentation: Reagents for Chemoselective Dihydroxylation

Reagent SystemCo-oxidantLigandYield (%)SelectivityReference
OsO₄ (catalytic)NMONone90-98Excellent[10]
OsO₄ (catalytic)K₃[Fe(CN)₆](DHQ)₂PHAL85-95 (high ee)Excellent[10]
KMnO₄ (cold, dilute)--60-80Moderate, risk of over-oxidation[11]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Materials:

  • Alkene-boronic acid substrate (1.0 equiv)

  • AD-mix-β (commercially available mixture of K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)

  • tert-Butanol

  • Water

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • In a round-bottom flask, dissolve AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature.

  • Cool the mixture to 0 °C and stir until both phases are clear.

  • Add the alkene-boronic acid substrate and stir vigorously at 0 °C for 12-24 hours.

  • Quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with 2M NaOH, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the diol product by flash column chromatography.

Visualization: Chemoselective Alkene Functionalization Workflow

Alkene_Reaction_Workflow Start Substrate (Alkene + Boronic Acid) Choice Choose Alkene Reaction Start->Choice Hydroboration Hydroboration-Oxidation (e.g., 9-BBN, H₂O₂/NaOH) Choice->Hydroboration  Anti-Markovnikov  Alcohol desired Dihydroxylation Dihydroxylation (e.g., OsO₄/NMO) Choice->Dihydroxylation  Vicinal Diol  desired Product_Alcohol Product (Alcohol + Boronic Acid) Hydroboration->Product_Alcohol Product_Diol Product (Diol + Boronic Acid) Dihydroxylation->Product_Diol

Caption: Decision workflow for selective reaction at the alkene moiety.

Section 3: The Role of Protecting Groups

Protecting the boronic acid as a boronate ester is a powerful strategy to ensure its inertness during reactions targeting the alkene.[13][14][15] N-methyliminodiacetic acid (MIDA) boronates, pinacol esters, and trifluoroborates are common protecting groups, each with distinct stabilities and deprotection conditions. MIDA boronates are particularly robust and can withstand a wide range of anhydrous reaction conditions, but are easily deprotected with mild aqueous base.

Data Presentation: Comparison of Boronic Acid Protecting Groups
Protecting GroupStructureStabilityDeprotection ConditionsReference
Pinacol EsterCyclic boronate esterStable to chromatography, mild acid/baseNaIO₄, H₂O or Phenylboronic acid[13]
MIDA BoronateTricyclic boronate ester with N-B bondVery stable (anhydrous conditions, strong acid/base, oxidants)Mild aqueous base (e.g., 1M NaOH)
Trifluoroborate SaltR-BF₃KStable to oxidation, chromatographyAqueous acid (e.g., HCl) or SiO₂[13]
Experimental Protocol: Protection as MIDA Boronate and Deprotection

Part A: Protection Protocol

  • Combine the boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Heat the mixture to reflux for 2-4 hours, collecting the water azeotropically.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting MIDA boronate can often be used without further purification or can be purified by crystallization or chromatography.

Part B: Deprotection Protocol

  • Dissolve the MIDA boronate in a mixture of THF and 1M aqueous NaOH.

  • Stir at room temperature for 1-2 hours.

  • Acidify the mixture with 1M HCl to pH ~2-3.

  • Extract the free boronic acid with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected boronic acid.

Visualization: Synthetic Strategy Using a Protecting Group

PG_Strategy Start Start Material (Alkene + Boronic Acid) Protect 1. Protect (e.g., form MIDA ester) Start->Protect Protected Protected Intermediate Protect->Protected React 2. React at Alkene (e.g., Hydrogenation) Protected->React Reacted Transformed Intermediate React->Reacted Deprotect 3. Deprotect (e.g., aq. NaOH) Reacted->Deprotect Final Final Product (Alkane + Boronic Acid) Deprotect->Final

Caption: A three-step synthetic workflow using a protecting group strategy.

References

Application Notes and Protocols: Utilizing 4-Pentenylboronic Acid for the Introduction of a Terminal Alkene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the use of 4-pentenylboronic acid as a versatile reagent for the introduction of a terminal alkene functional group onto a variety of molecular scaffolds. The primary application highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document offers detailed experimental protocols, data on reaction conditions and yields, and visualizations to aid in the design and execution of synthetic strategies incorporating this valuable building block. The stability, ease of handling, and reactivity of this compound make it a valuable tool in organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients (APIs).

Introduction

The terminal alkene is a crucial functional group in organic synthesis, serving as a handle for a wide array of chemical transformations. This compound is an effective reagent for the installation of this moiety through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method allows for the formation of a carbon-carbon bond between the pentenyl group and various organic halides or triflates. The mild reaction conditions, broad functional group tolerance, and the commercial availability of the necessary catalysts and reagents contribute to the widespread adoption of this methodology.

The general scheme for the Suzuki-Miyaura coupling reaction involves an oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst.

Key Applications

The introduction of a terminal alkene using this compound is particularly valuable in:

  • Drug Discovery and Development: The pentenyl group can serve as a synthetic handle for further functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Natural Product Synthesis: Many natural products contain terminal alkene motifs, and this method provides a convergent and efficient route for their synthesis.

  • Materials Science: The polymerizable nature of the terminal alkene allows for the synthesis of novel polymers and functional materials.

Experimental Protocols

The following protocols are generalized examples for the Suzuki-Miyaura coupling of this compound with aryl and vinyl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a typical procedure for the coupling of an aryl bromide with this compound to synthesize a 4-pentenyl-substituted arene.

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reaction_Vessel Schlenk Flask Reagents Aryl Bromide (1.0 eq) This compound (1.2 eq) Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) Base (e.g., K2CO3, 2.0 eq) Reaction_Vessel->Reagents Add Solvent Solvent (e.g., Toluene/H2O) Reagents->Solvent Dissolve/Suspend Degas Degas (e.g., N2 bubbling) Solvent->Degas Heat Heat to 80-100 °C Degas->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Work-up (e.g., EtOAc, H2O) Cool->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol, 3 mol%)

  • Base (e.g., K2CO3, 2.0 mmol, 2.0 eq)

  • Solvent system (e.g., Toluene:Ethanol:Water = 4:1:1, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various organic halides. Please note that these are representative examples and actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh3)4 (3)K2CO3Toluene/H2O901285
24-BromoanisolePd(dppf)Cl2 (2)Cs2CO3Dioxane/H2O100892
31-Bromo-4-nitrobenzenePd(OAc)2 (2) / SPhos (4)K3PO4Toluene110678
42-BromopyridinePd2(dba)3 (1.5) / XPhos (3)K3PO4THF/H2O801688

Table 2: Suzuki-Miyaura Coupling of this compound with Vinyl Halides

EntryVinyl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1(E)-1-Bromo-2-phenylethenePd(PPh3)4 (3)Na2CO3DME/H2O851082
21-Iodo-1-cyclohexenePd(dppf)Cl2 (2)CsFTHF701289

Signaling Pathway and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd R-Pd(II)L2-X R-Pd(II)L2-X OxAdd->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' RedElim Reductive Elimination R-Pd(II)L2-R'->RedElim RedElim->Pd(0)L2 Product R-R' (Coupled Product) RedElim->Product RX R-X (Organic Halide) RX->OxAdd R'B(OH)2 R'-B(OH)2 (this compound) R'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands often improve the efficiency of the oxidative addition and reductive elimination steps. Additionally, screening a variety of bases (e.g., carbonates, phosphates, fluorides) and solvents can significantly impact the reaction outcome.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid by water can be a competing side reaction. Using anhydrous solvents or a less aqueous solvent system can sometimes mitigate this issue.

  • Homocoupling: The formation of biphenyl or diene products from the coupling of two molecules of the organic halide or two molecules of the boronic acid, respectively, can occur. This can often be minimized by carefully controlling the reaction temperature and the stoichiometry of the reagents.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of a terminal alkene moiety into organic molecules via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, from small-scale laboratory synthesis to larger-scale drug development campaigns. The ability to readily install a functionalizable terminal alkene makes this compound an invaluable tool in the modern synthetic chemist's toolbox.

4-pentenylboronic acid as a chemical probe for biological studies

Author: BenchChem Technical Support Team. Date: December 2025

Starting the Research

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Troubleshooting & Optimization

preventing protodeboronation of 4-pentenylboronic acid during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Beginning my Research

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low yield in Suzuki coupling with 4-pentenylboronic acid causes and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low yields, particularly when working with 4-pentenylboronic acid.

Troubleshooting Guide

This guide addresses specific issues encountered during Suzuki coupling experiments in a question-and-answer format.

Q1: I am experiencing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors I should investigate?

A1: Low yields in Suzuki coupling reactions can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:

  • Reaction Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is highly sensitive to oxygen.[1] Inadequate degassing of solvents and failure to maintain an inert nitrogen or argon atmosphere can lead to catalyst deactivation and the formation of unwanted side products through homocoupling.[1][2]

  • Reagent Quality and Stability:

    • Catalyst and Ligand: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation.[1]

    • This compound: Alkenylboronic acids can be susceptible to degradation. It is advisable to use high-purity this compound and consider its stability under your reaction conditions.[3][4]

  • Reaction Conditions: The choice of base, solvent, and temperature are critical and often substrate-dependent.[5][6] An inappropriate combination can lead to poor reaction kinetics or promote side reactions.

Q2: I suspect protodeboronation of my this compound is a major issue. How can I identify and mitigate this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common cause of low yields, especially with alkenylboronic acids.[7]

Identification: This can be identified by the presence of pent-1-ene as a byproduct in your reaction mixture, which can be detected by GC-MS analysis of the crude reaction mixture.

Mitigation Strategies:

  • Choice of Base: Strong bases in aqueous media can promote protodeboronation.[8] Consider using milder bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[9][10]

  • Anhydrous Conditions: For sensitive substrates, employing strictly anhydrous conditions can suppress protodeboronation.[9]

  • Protecting Groups: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA ester, or a trifluoroborate salt, can protect it from premature decomposition.[9][11] These derivatives often release the boronic acid slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation.[9]

Q3: Homocoupling of my aryl halide or this compound is reducing my desired product yield. What are the causes and solutions?

A3: Homocoupling results in the formation of biaryl (from the aryl halide) or 1,9-decadiene (from this compound) byproducts.

Causes: The primary cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1]

Solutions:

  • Rigorous Degassing: Ensure thorough degassing of all solvents and reagents.[2] Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period (at least 30 minutes) are recommended.[6][12]

  • Maintain Inert Atmosphere: Run the reaction under a positive pressure of high-purity argon or nitrogen.[6]

  • Catalyst Choice: Using a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species can sometimes lead to homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ may be beneficial.[1]

Q4: My reaction is sluggish and does not go to completion. How can I improve the reaction rate and conversion?

A4: Incomplete conversion can be due to suboptimal reaction conditions or catalyst deactivation.

Solutions:

  • Catalyst and Ligand Selection: For challenging substrates, consider using more active catalyst systems. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are known to be effective for sterically hindered or electron-rich/poor substrates.[8]

  • Solvent Choice: The solvent system plays a crucial role. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used.[2][13] The ratio can be optimized to ensure solubility of all components.

  • Temperature: Increasing the reaction temperature can improve the rate.[14] However, be mindful of the potential for increased side reactions like protodeboronation.[9] Microwave heating can sometimes provide rapid and efficient heating, leading to higher yields in shorter times.[6]

  • Base Selection: The base is essential for activating the boronic acid.[15] Stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than Na₂CO₃ or K₂CO₃ for less reactive substrates.[16]

Frequently Asked Questions (FAQs)

Q: What is the ideal ratio of aryl halide to this compound? A: Typically, a slight excess of the boronic acid (1.1 to 1.5 equivalents) is used to ensure complete consumption of the often more valuable aryl halide.

Q: Can I use any palladium catalyst for this reaction? A: While many palladium catalysts can work, the optimal choice depends on the specific aryl halide. Pd(PPh₃)₄ is a common starting point. For more challenging couplings, precatalysts like Pd(dppf)Cl₂ or those with Buchwald ligands may be necessary.[6][17]

Q: How do I properly degas my reaction mixture? A: A common and effective method is to bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes before adding the catalyst.[2] Alternatively, for more sensitive reactions, three to four cycles of freeze-pump-thaw can be performed.[6]

Q: Is water necessary in the solvent system? A: In many cases, the presence of water is beneficial as it helps to dissolve the base and can accelerate the transmetalation step.[13] However, for substrates prone to protodeboronation, anhydrous conditions may be required.[9]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Suzuki Coupling of this compound

Problem Potential Cause Recommended Solution Citation
Low or No Product Inactive Catalyst (Oxygen Exposure)Rigorously degas solvents and maintain an inert atmosphere. Use fresh, high-quality catalyst and ligands.[1][2]
Poor Reagent QualityUse high-purity this compound.[3]
Suboptimal ConditionsScreen different bases, solvents, and temperatures.[5][6]
Protodeboronation Strong Base / Aqueous ConditionsUse milder bases (e.g., KF, Cs₂CO₃).[9][10]
Boronic Acid InstabilityProtect the boronic acid as a pinacol ester, MIDA ester, or trifluoroborate salt.[9][11]
High TemperatureRun the reaction at a lower temperature.[9]
Homocoupling Presence of OxygenThoroughly degas all reagents and solvents.[1][2]
Catalyst ChoiceConsider using a Pd(0) precatalyst.[1]
Incomplete Reaction Low Catalyst ActivityUse more active ligands (e.g., Buchwald-type ligands).[8]
Poor SolubilityOptimize the solvent system (e.g., dioxane/water, THF/water).[2][13]
Insufficient TemperatureGradually increase the reaction temperature or consider microwave heating.[6][14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a powdered base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with argon or nitrogen.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Aryl Halide, This compound, Base inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst heat 5. Heat and Stir catalyst->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor quench 7. Quench and Extract monitor->quench purify 8. Purify (Chromatography) quench->purify product Final Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Suzuki cluster_check Initial Checks cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield with This compound check_atmosphere Inert Atmosphere Maintained? start->check_atmosphere check_reagents Reagents High Purity & Fresh? start->check_reagents side_reactions Side Reactions Observed? check_atmosphere->side_reactions No solution_degas Improve Degassing Technique check_atmosphere->solution_degas Yes check_reagents->side_reactions incomplete_rxn Incomplete Conversion? side_reactions->incomplete_rxn No solution_protodeboronation Address Protodeboronation: - Milder Base (KF) - Protect Boronic Acid - Lower Temperature side_reactions->solution_protodeboronation Yes (Protodeboronation) solution_homocoupling Minimize Homocoupling: - Rigorous Degassing - Use Pd(0) Source side_reactions->solution_homocoupling Yes (Homocoupling) solution_conditions Optimize Conditions: - Screen Ligands/Bases - Change Solvent - Adjust Temperature incomplete_rxn->solution_conditions Yes

Caption: A troubleshooting decision tree for low yields in Suzuki coupling.

References

Technical Support Center: Optimization of Reactions with 4-Pentenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 4-pentenylboronic acid. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is most commonly employed as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the alkenyl group of the boronic acid and an aryl or vinyl halide/triflate, providing a versatile method for the synthesis of various organic compounds.

Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the first things I should check?

A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. The primary aspects to investigate are:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.

  • Inert Atmosphere: Oxygen can lead to the decomposition of the palladium catalyst and promote unwanted side reactions like homocoupling of the boronic acid. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., Nitrogen or Argon) and that your solvents are thoroughly degassed.

  • Purity of Reagents: Verify the purity of your this compound and the coupling partner (aryl/vinyl halide). Boronic acids can degrade over time.

  • Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or product.

Q3: I am observing significant protodeboronation of my this compound. How can this be minimized?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with alkenylboronic acids. To mitigate this:

  • Use a Milder Base: Strong bases, particularly in the presence of water, can accelerate protodeboronation. Consider switching from strong bases like sodium hydroxide (NaOH) to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature decomposition. The boronic acid is then generated in situ during the reaction.

Q4: What are the most common side reactions with this compound, and how can I identify them?

A4: Besides protodeboronation, other common side reactions include:

  • Homocoupling: The coupling of two molecules of this compound to form 1,9-decadiene. This is often promoted by the presence of oxygen or an excess of Pd(II) species. It can be identified by GC-MS or NMR analysis of the crude reaction mixture.

  • Isomerization: The double bond in the pentenyl chain may isomerize under certain reaction conditions, particularly at elevated temperatures or in the presence of certain catalysts. This can be detected by careful analysis of the product's NMR spectrum.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-formed Pd(0) catalyst or an air-stable precatalyst.
Insufficiently Inert AtmosphereThoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Inappropriate BaseScreen a variety of bases. For this compound, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[1][2]
Poor Solvent ChoiceThe solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Common choices for Suzuki couplings include THF, 1,4-dioxane, DMF, and toluene, often with a small amount of water.[3]
Low Reaction TemperatureGradually increase the reaction temperature. Suzuki couplings often require heating (e.g., 80-110 °C) to proceed at a reasonable rate.
Issue 2: Significant Formation of Side Products (Protodeboronation or Homocoupling)
Possible Cause Troubleshooting Step
Presence of Protic Solvents/WaterUse anhydrous solvents and ensure all reagents are dry.
Base is too StrongSwitch to a milder base such as K₂CO₃ or Cs₂CO₃.
Oxygen in the ReactionEnsure rigorous degassing of solvents and maintain a strict inert atmosphere.
High Concentration of Pd(II)Use a catalyst system that efficiently generates and maintains the Pd(0) state.

Data Presentation: Optimization of Base and Solvent

The following tables summarize quantitative data from studies on Suzuki-Miyaura reactions with substrates similar to this compound, illustrating the impact of base and solvent selection on reaction yield.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

Reaction Conditions: Phenylboronic acid (1.5 mmol), bromobenzene (1.0 mmol), Pd(II) catalyst (0.35 mmol%), solvent (5 mL), 30 min reaction time.[3]

Base (2 mmol)SolventYield (%)
NaOHMethanol/Water (3:2)98.5
KOHMethanol/Water (3:2)95.2
LiOHMethanol/Water (3:2)89.7
K₂CO₃Methanol/Water (3:2)85.4
Na₂CO₃Methanol/Water (3:2)82.1

Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield

Reaction Conditions: Phenylboronic acid (1.5 mmol), bromobenzene (1.0 mmol), Pd(II) catalyst (0.35 mmol%), NaOH (2 mmol), 30 min reaction time.[3]

Solvent (5 mL)Yield (%)
Methanol/Water (3:2)98.5
Methanol78.9
Ethanol73.4
DMF30.9
THF10.4
Ethyl Acetate5.6

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand like SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture (4:1) or anhydrous DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).

  • Add the degassed solvent via syringe.

  • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere Check_Catalyst->Check_Atmosphere Check_Reagents Verify Reagent Purity Check_Atmosphere->Check_Reagents Optimize_Conditions Optimize Base/Solvent/Temp Check_Reagents->Optimize_Conditions Success Successful Reaction Optimize_Conditions->Success

References

catalyst selection for efficient coupling of 4-pentenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Catalyst Options

I've initiated the exploration by conducting comprehensive Google searches. My focus is on catalyst selection for the Suzuki coupling of 4-pentenylboronic acid, as well as optimizing this reaction. I'm also delving into common side reactions that can occur.

Analyzing Search Results

I've moved on to analyzing the Google search results. The goal is to pinpoint common problems and solutions for Suzuki coupling of this compound. I'm focusing on catalyst and ligand choices, reaction conditions, and potential side reactions. I'm compiling the information into a question-and-answer format for a troubleshooting guide and FAQ section. Also, I'm seeking quantitative data on catalyst performance. I will be sure to add detailed experimental protocols and troubleshooting workflows.

Refining Data Gathering

I'm now zeroing in on data collection. My Google search is more focused, targeting precise phrases like "catalyst selection for Suzuki coupling of this compound" and similar variations. I'm also actively seeking quantitative data on catalyst performance to build a concise table. Further, I am focusing on preparing detailed experimental protocols. Finally, I will be sure to add detailed troubleshooting workflows.

dealing with steric hindrance in 4-pentenylboronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for challenges encountered during the Suzuki-Miyaura cross-coupling of 4-pentenylboronic acid, with a specific focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound and a bulky aryl halide is resulting in low to no yield. What are the primary causes?

A1: Low yields in these reactions, particularly with sterically demanding partners, are common and typically stem from the hindrance impeding key steps in the catalytic cycle. The main issues are:

  • Inefficient Oxidative Addition: The steric bulk on your coupling partner (e.g., an ortho-substituted aryl halide) can block the palladium catalyst from accessing the carbon-halide bond, which is the first critical step.[1]

  • Slow Transmetalation: While this compound itself isn't exceptionally bulky, the overall steric congestion of the palladium intermediate after oxidative addition can slow down the transfer of the pentenyl group from boron to palladium.[2]

  • Difficult Reductive Elimination: The final bond-forming step can be severely hindered.[1][3] The bulky groups on the palladium complex must arrange in a way that allows the C-C bond to form and the product to be released, which becomes progressively more difficult with increased steric crowding.[1]

  • Catalyst Decomposition: Higher temperatures are often used to overcome steric barriers, but this can lead to catalyst decomposition before the reaction is complete.[1]

Q2: How do I select the right catalyst and ligand to overcome steric hindrance in my reaction?

A2: Catalyst and ligand selection is the most critical factor for a successful reaction with hindered substrates.[3] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3][4] The best approach is to use bulky, electron-rich ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[3]

  • Bulky Phosphine Ligands (e.g., Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[3] They accelerate both oxidative addition and reductive elimination.[3] For extremely hindered couplings, specialized ligands like BI-DIME or AntPhos have shown high efficacy.[2][5]

  • N-Heterocyclic Carbene (NHC) Ligands: These ligands are strong σ-donors and can be highly effective for generating sterically hindered biaryls, even in cases of tetra-ortho-substitution.[3][6][7]

  • Palladium Precatalysts: Using well-defined, air-stable palladium(II) precatalysts with a 1:1 palladium-to-ligand ratio is often more desirable than generating the active catalyst in situ, as it avoids the presence of excess ligand.[7]

Q3: What is the role of the base and solvent, and which should I choose for a challenging coupling?

A3: The base activates the boronic acid for the transmetalation step, and its strength can significantly impact the reaction rate.[3] The solvent influences the solubility of reactants and the stability of catalytic intermediates.

  • Base Selection: A moderately strong base is often recommended. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[3] For particularly stubborn systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[6] However, strong bases can promote side reactions, so a careful balance is required.

  • Solvent Selection: Aprotic polar solvents are common. Toluene, dioxane, and THF are widely used.[2][6] The combination of t-BuOK as the base and dioxane as the solvent has been shown to be highly effective in some sterically hindered systems.[6]

Q4: What are the common side reactions when coupling this compound with hindered partners, and how can they be minimized?

A4: Several side reactions can compete with the desired cross-coupling:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, which consumes the starting material. To minimize it, use milder bases like K₂CO₃ or Cs₂CO₃ and ensure anhydrous reaction conditions.[1]

  • Homocoupling: The aryl halide can couple with itself, especially at high temperatures or with certain catalyst systems. This can sometimes be suppressed by the slow addition of the boronic acid to the reaction mixture.[4]

  • β-Hydride Elimination: This is a potential issue with alkylboronic acids like this compound. The presence of β-hydrogens can lead to the formation of an alkene and a palladium-hydride species, which can then reduce the aryl halide.[2] The use of bulky ligands like AntPhos can help to suppress this pathway by favoring the desired reductive elimination.[2]

Q5: Should I consider using a boronate ester of this compound instead of the acid itself?

A5: Yes, this is an excellent strategy. Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids.[8] Using the this compound pinacol ester can significantly reduce the incidence of protodeboronation, a common side reaction.[8] While they may react more slowly, their increased stability often leads to cleaner reactions and higher overall yields, especially under harsh conditions required for hindered couplings.[8]

Troubleshooting Guide

Problem: Low or No Conversion to the Desired Product

This is the most common issue when dealing with sterically hindered substrates.

Solution Detailed Steps & Considerations
1. Optimize Catalyst & Ligand The default choice of Pd(PPh₃)₄ is often insufficient.[3] Action: Switch to a catalyst system known for high activity with hindered substrates. A summary of recommended systems is provided in Table 1. Start with a 1-2 mol% catalyst loading.
2. Re-evaluate Base & Solvent An inappropriate base/solvent combination can stall the reaction. Action: If using a mild base like K₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[3] For very difficult couplings, a stronger base like t-BuOK in a solvent like dioxane or toluene may be required.[6] See Table 2 for common combinations.
3. Increase Temperature & Time Steric hindrance slows down reaction kinetics, often requiring more energy. Action: Incrementally increase the reaction temperature (e.g., from 80°C to 110°C). Monitor the reaction for extended periods (12-24 hours).[2] Be aware that higher temperatures can also lead to catalyst decomposition and side reactions. Microwave irradiation can sometimes accelerate the reaction and improve yields.[9]
4. Check Reagent Quality Impurities or degradation of starting materials can inhibit the catalyst. Action: Ensure the this compound is pure and has not degraded. Consider converting it to a more stable pinacol ester.[8] Verify the purity of the solvent and ensure it is properly degassed to remove oxygen, which can deactivate the catalyst.
Problem: Significant Formation of Side Products (Homocoupling, Reduction)

The appearance of significant byproducts indicates that undesired reaction pathways are outcompeting the cross-coupling.

Solution Detailed Steps & Considerations
1. Change Ligand System Some ligands are more prone to promoting side reactions like β-hydride elimination. Action: Switch to a ligand specifically designed to overcome these issues. For example, the unique structure of AntPhos has been shown to suppress the β-hydride elimination-reduction pathway in aryl-alkyl couplings.[2]
2. Use a Milder Base Strong bases can accelerate side reactions. Action: If you are using a strong base like t-BuOK and observing significant side products, switch to a milder option like K₃PO₄ or Cs₂CO₃.[3] This may require a longer reaction time but can lead to a cleaner reaction profile.
3. Adjust Stoichiometry An excess of the boronic acid can sometimes lead to issues. Action: While a slight excess (1.2-1.5 equivalents) of the boronic acid is standard, try running the reaction with a 1:1 stoichiometry to see if it reduces side product formation.

Data and Protocols

Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings
LigandPalladium SourceTypical Loading (mol %)Target Substrates & Comments
XPhos / SPhos / RuPhos Pd₂(dba)₃ or Pd(OAc)₂1 - 2Excellent general ligands for di-ortho-substituted aryl halides.[3] SPhos is noted for its success in coupling extremely hindered substrates.[10]
AntPhos Pd(OAc)₂1Specifically designed for sterically demanding aryl-alkyl couplings; helps to overcome β-hydride elimination.[2]
BI-DIME Pd(OAc)₂1Effective for extremely hindered biaryls, including those with ortho-isopropyl substituents.[5]
NHC Ligands (e.g., IPr) (IPr)Pd(allyl)Cl0.05 - 1Highly active for forming di-, tri-, and tetra-ortho-substituted biaryls at low catalyst loadings.[6][7]
Table 2: Common Base and Solvent Combinations
BaseSolvent(s)Suitability & Comments
K₃PO₄ Toluene, Dioxane, THFA versatile and effective base for many hindered couplings. The presence of a small amount of water can sometimes be beneficial.[3]
Cs₂CO₃ Dioxane, DMFA mild and effective base, often used to minimize base-sensitive functional group degradation.[3]
K₂CO₃ Toluene/Water, DME/WaterTypically used in biphasic conditions. Milder than K₃PO₄ and can help reduce protodeboronation.[1]
t-BuOK Dioxane, TolueneA strong base used for particularly challenging or unreactive substrates.[6] Can increase the rate of side reactions.

Experimental Protocol: General Procedure for a Sterically Hindered Coupling

This protocol is a general guideline and requires optimization for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Materials:

  • Sterically hindered aryl halide (1.0 equiv)

  • This compound or its pinacol ester (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol %)

  • Ligand (e.g., XPhos, 2.5 mol %)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.2 M concentration)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add the this compound to the vessel.

  • Via syringe, add the anhydrous and degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (or when no further progress is observed), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

Visualizations

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_hindrance Steps Impeded by Steric Hindrance Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R(L)₂ OxAdd->Trans Transmetalation RedElim Ar-R (Product) Trans->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration ArX Ar-X ArX->OxAdd Boronic R-B(OR)₂ Borate [R-B(OR)₂(Base)]⁻ Boronic->Borate Base Base Base->Borate Borate->Trans

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps vulnerable to steric hindrance.

Troubleshooting_Workflow Troubleshooting Workflow for Failed Coupling start Start: Low/No Product Yield q1 Is the catalyst system optimized for hindered substrates? (e.g., Buchwald/NHC ligands) start->q1 sol1 Action: Switch to a bulky, electron-rich ligand system (XPhos, SPhos, NHC, etc.). q1->sol1 No q2 Are the base and solvent appropriate? q1->q2 Yes sol1->q2 sol2 Action: Change base (K₂CO₃ → K₃PO₄ → t-BuOK) and/or solvent (Toluene, Dioxane). q2->sol2 No q3 Is the reaction temperature high enough? q2->q3 Yes sol2->q3 sol3 Action: Increase temperature (e.g., 80°C → 110°C) and/or reaction time. q3->sol3 No q4 Are there significant side products? q3->q4 Yes sol3->q4 sol4 Action: Use a milder base. Consider a more selective ligand. Use a boronate ester. q4->sol4 Yes end Successful Coupling q4->end No sol4->end

Caption: A logical workflow for troubleshooting unsuccessful sterically hindered couplings.

References

side reactions of the pentenyl group under Suzuki conditions

Author: BenchChem Technical Support Team. Date: December 2025

Begin Probing Reactions

I'm currently engaged in a deep dive, meticulously scouring the literature for any potential side reactions involving the pentenyl group during Suzuki coupling. I'm focusing on scientific papers, patents, and technical reports, aiming to build a solid foundation of known and less-obvious challenges. Troubleshooting guides are next.

Analyzing Pentenyl Behavior

I've expanded my investigation to include troubleshooting guides and FAQs related to Suzuki couplings with alkenyl groups, specifically pentenyl. I'm also actively gathering detailed experimental protocols, paying close attention to reaction conditions and yields. The goal is to build a Q&A-style resource with quantitative data and illustrative diagrams. This information will form the basis of a comprehensive technical support page.

Synthesizing Knowledge Base

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Examining Isomerization Possibilities

I've discovered that palladium catalysts, crucial for Suzuki couplings, can indeed trigger alkene isomerization. This initial finding strongly suggests that a major side reaction involving the pentenyl group under these conditions would be some form of isomerization. Exploring the specific isomeric possibilities is now my top priority.

Digging Deeper into Specifics

My latest deep dive confirmed that palladium catalysts, vital for Suzuki couplings, readily isomerize alkenes, hinting at double bond migration with the pentenyl group. While a solid start, general search results lack the specifics I need: yields, protocols, and troubleshooting guides tailored to this scenario. My focus now sharpens: I'm hunting for examples, data, and protocols directly related to Suzuki couplings with pentenyl groups.

Gathering Side Reaction Insights

I've learned that step 2's search yielded useful background on Suzuki coupling side reactions, like beta-hydride elimination, dehalogenation, and homocoupling. One source also discussed the impact of catalyst structure on these. This gives me a solid starting point for deeper investigation.

Targeting Specific Pentenyl Data

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Technical Support Center: Improving the Stability of 4-Pentenylboronic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-pentenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this versatile reagent in solution. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing reactivity over time. What are the primary degradation pathways?

A1: this compound, like other alkenylboronic acids, is susceptible to several degradation pathways in solution, which can significantly impact its efficacy in reactions like Suzuki-Miyaura couplings.[1][2] The main pathways include:

  • Oxidative Deboronation: This is a common degradation route where the carbon-boron bond is cleaved in the presence of oxygen or other oxidants, converting the boronic acid into 4-penten-1-ol.[3][4][5] This process is often irreversible.[5]

  • Protodeboronation (Hydrolysis): The C-B bond can be cleaved by a proton source, particularly in aqueous or protic solvents, resulting in the formation of pentene.[3][6] This can be accelerated by heat or the presence of base.[1]

  • Dehydration to Boroxine: Boronic acids can undergo intermolecular dehydration, especially when concentrated or heated, to form a cyclic trimeric anhydride known as a boroxine.[7] While this process is often reversible upon addition of water, it complicates accurate quantification and can reduce the concentration of the active monomeric species in solution.[7]

  • Polymerization: Alkenylboronic acids may also be prone to polymerization under certain conditions.[1][2]

Q2: How can I detect if my this compound has degraded?

A2: Degradation can be identified through several analytical and observational methods:

  • Reaction Performance: A noticeable decrease in yield or the complete failure of a previously successful reaction (e.g., a Suzuki coupling) is a strong indicator of reagent degradation.[8]

  • Chromatography (HPLC/UPLC-MS): The appearance of new peaks corresponding to degradation products is a clear sign.[6][9] However, be aware that the boronic acid can also degrade during the analysis (on-column degradation).[6][10]

  • NMR Spectroscopy: ¹H NMR can show the appearance of signals for degradation products like 4-penten-1-ol. ¹¹B NMR is particularly powerful for observing changes in the boron's chemical environment, which can indicate the formation of boroxines or other species.[6]

  • Physical Appearance: While less reliable, precipitation or cloudiness in a solution that was previously clear may indicate the formation of less soluble degradation products or boroxines.

Q3: What are the best practices for storing this compound as a solid and in solution?

A3: Proper storage is critical to maintaining the reagent's integrity.

  • Solid Form: Store this compound solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[11] It should be kept in a cool, dry place, such as a freezer (-20°C is common), away from light and moisture, as it can be hygroscopic.[11]

  • In Solution: Stock solutions are best prepared fresh before use.[6] If a solution must be stored, use a dry, aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF).[6][12] Store the solution cold, under an inert atmosphere, and for the shortest time possible. For long-term stability, converting the boronic acid to a more stable derivative is recommended (see Section 2).

Q4: Which solvents are recommended for preparing stock solutions to minimize degradation?

A4: To minimize hydrolysis (protodeboronation), it is crucial to use anhydrous aprotic solvents.[6][12] Recommended solvents include:

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Dioxane

  • Toluene

Avoid using protic solvents like methanol, ethanol, or water for stock solutions unless the boronic acid will be used immediately.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: Low or Inconsistent Yields in Suzuki-Miyaura Coupling Reactions

Possible CauseRecommended Solution
Degradation of Stock Solution Prepare the this compound solution fresh for each experiment using a dry, aprotic solvent under an inert atmosphere.[6] If using a pre-made solution, verify its purity via LC-MS or crude ¹H NMR before use.
In-situ Decomposition Alkenylboronic acids can decompose under the thermal and basic conditions of the coupling reaction.[1][8] The rate of decomposition may compete with the rate of cross-coupling.[1] Solution: Convert the boronic acid to an air-stable N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are exceptionally stable and designed for the slow release of the active boronic acid in situ, ensuring a low, steady concentration that favors cross-coupling over degradation.[1][2]
Suboptimal Reaction Conditions The choice of base, solvent, and catalyst can impact stability. Aqueous bases can accelerate protodeboronation.[8] Solution: Screen alternative bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[8][13] Consider using an anhydrous solvent system if possible.[14]
Impure Starting Material The commercial solid may already contain significant amounts of its boroxine anhydride. Solution: Confirm the purity of the solid material upon receipt. If boroxine is present, it can often be converted back to the boronic acid by dissolving in a suitable solvent with a controlled amount of water, followed by solvent removal, though using a fresh, high-purity lot is preferable.

Problem: Appearance of Unexpected Peaks in Analytical Data (LC-MS, NMR)

Possible CauseRecommended Solution
On-Column Degradation (HPLC) Boronic acids are known to hydrolyze on silica-based reversed-phase columns.[6][10] Solution: Use an aprotic diluent (e.g., ACN) for sample preparation.[6] Employ a faster gradient or a shorter column to reduce the analyte's residence time.[6] Using columns with end-capping or specialized columns designed to minimize secondary interactions with metal surfaces can also significantly improve results.[15]
Boroxine Formation The presence of a broad signal in the ¹H NMR or multiple signals in the ¹¹B NMR can indicate an equilibrium between the boronic acid and its boroxine trimer.[6] Solution: This is an equilibrium process. For analytical purposes, ensure complete dissolution. For reaction purposes, using the material as-is is often acceptable as the boroxine typically converts to the active monomer under reaction conditions, though it complicates precise quantification.

Quantitative Data: Stability of Boronic Acid Derivatives

Boron SpeciesFormBenchtop Stability (Solid, under air)Solution StabilityKey Advantage
This compound Free AcidPoor to Moderate; prone to oxidation and dehydration.[1][2]Low; susceptible to protodeboronation and oxidation.[3][4]Commercially available, no deprotection needed.
Trifluoroborate Salt K[R-BF₃]High; highly resistant to oxidation.[7]HighExcellent stability towards oxidation.[7]
Pinacol Ester Boronate EsterModerate; more stable than the free acid but can still hydrolyze.[7][12]Moderate; susceptible to hydrolysis.[12]Common derivative, easy to prepare.
MIDA Ester Boronate EsterExcellent; vinyl MIDA boronates show no decomposition after 60+ days.[2]HighProvides slow, controlled release of the boronic acid in situ, minimizing degradation.[1][2]

Experimental Protocols

Protocol 1: Recommended Handling and Preparation of a this compound Stock Solution

This protocol minimizes degradation during preparation for immediate use.

  • Preparation: Dry a suitable flask under high vacuum or in an oven and cool under a stream of inert gas (e.g., Argon).

  • Weighing: Weigh the required amount of solid this compound quickly and transfer it to the dried flask. Minimize exposure to air.

  • Solvent Addition: Add anhydrous aprotic solvent (e.g., THF, dioxane) via a syringe through a septum to the desired concentration (e.g., 0.5 M).

  • Dissolution: Gently swirl or stir the mixture under the inert atmosphere until the solid is fully dissolved.

  • Usage: Use the freshly prepared solution immediately for the best results. Do not store for extended periods.

Protocol 2: General Suzuki-Miyaura Coupling Using a 4-Pentenyl MIDA Boronate

This protocol leverages the stability of MIDA boronates for a more reliable reaction.[1][2]

  • Reagent Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv.), the 4-pentenyl MIDA boronate (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent mixture, typically a 5:1 ratio of an aprotic solvent to water (e.g., dioxane/H₂O). The water is necessary for the slow hydrolysis of the MIDA ester to release the active boronic acid.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visual Guides

The following diagrams illustrate key concepts for handling and troubleshooting this compound.

G A This compound (R-B(OH)2) B Oxidative Deboronation A->B O₂, light, metal traces D Protodeboronation (Hydrolysis) A->D H₂O, H⁺/OH⁻ F Dehydration (Trimerization) A->F Heat, concentration C 4-Penten-1-ol (R-OH) B->C E Pentene (R-H) D->E G Boroxine ((R-BO)3) F->G G cluster_prep Preparation cluster_reaction Reaction cluster_storage Stability Strategy A Weigh Solid Reagent (Minimize Air Exposure) B Use Anhydrous Aprotic Solvent (THF, Dioxane) A->B C Prepare Fresh Solution Under Inert Gas B->C D Degas Reaction Solvents C->D G For Long-Term Storage or Difficult Couplings, Use MIDA Boronate C->G Alternative E Assemble Reaction Under Inert Gas D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G sol sol prob prob start Low Reaction Yield? q1 Was the boronic acid solution prepared fresh? start->q1 q2 Is the solid reagent old or improperly stored? q1->q2 Yes s1 Prepare solution fresh in anhydrous aprotic solvent. q1->s1 No q3 Are you using an aqueous base/solvent system? q2->q3 No s2 Verify purity of solid. Purchase a new lot. q2->s2 Yes q4 Is the coupling partner particularly challenging? q3->q4 No s3 Consider anhydrous conditions or a non-aqueous base (e.g., KF). q3->s3 Yes s4 Switch to a MIDA boronate for controlled in-situ release. q4->s4 Yes

References

work-up procedures to remove boron impurities from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of boron-containing byproducts from chemical reactions. This guide provides practical troubleshooting advice, detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in purifying their target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common boron-containing impurities I might encounter?

A1: In many organic reactions, especially palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, the primary impurities are unreacted boronic acids (or their esters) and borate salts. Boronic acids can also form cyclic anhydrides, known as boroxines, which can further complicate purification efforts.[1] Due to their high Lewis acidity, some boron compounds are also prone to oxidation and protodeboronation.[2]

Q2: My standard aqueous workup isn't removing the boronic acid impurity. What should I do?

A2: This is a common issue, particularly if your desired product has some water solubility or if the boronic acid is not easily ionized and partitioned into the aqueous layer.[3] Here are some troubleshooting steps:

  • Increase Basicity: Wash the organic layer with a more strongly basic solution (e.g., 1-2 M NaOH) to deprotonate the boronic acid, forming the water-soluble boronate salt, which can then be more effectively extracted into the aqueous phase.[4][5] Ensure your target compound is stable to these basic conditions.

  • Add a Diol: Consider adding a polyol like sorbitol or mannitol to the basic wash. These compounds chelate with boronic acids/boronates, forming a more water-soluble complex that is easier to extract.

  • Brine Wash: After the basic wash, use a saturated NaCl (brine) solution to help break up any emulsions and reduce the amount of water in the organic layer.[6]

Q3: I'm observing significant streaking or poor separation during silica gel chromatography. Why is this happening?

A3: Boronic acids are known to interact strongly with the Lewis basic silanol groups on the surface of silica gel, leading to streaking, poor peak shape, and sometimes complete retention on the column.[2][7]

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to your eluent can suppress the ionization of the silanol groups and reduce tailing.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a specialized boric acid-impregnated silica gel, which has been shown to reduce over-adsorption.[7]

  • Derivatization: If possible, convert the boronic acid to a less polar boronic ester (e.g., a pinacol ester) before chromatography. These are often less prone to strong interactions with silica.[7]

Q4: How does the methanolic azeotrope method work for removing boron?

A4: This technique involves repeatedly adding methanol (MeOH) to the crude reaction mixture and removing it under reduced pressure (rotoevaporation).[6][8] Boronic acids and other boron species react with methanol to form volatile trimethyl borate, (MeO)₃B, which is then easily removed with the solvent.[4][6][8] This is particularly useful for removing residual boron compounds after an initial workup.

Q5: When is it appropriate to use a scavenger resin for boron removal?

A5: Scavenger resins are an excellent choice when traditional liquid-liquid extraction fails or when you need to achieve very high levels of purity. They are solid-supported reagents with functional groups that selectively bind to and remove specific impurities.[9] They are particularly useful when:

  • The boronic acid impurity is difficult to separate from the product by extraction or chromatography.

  • The product is sensitive to aqueous acidic or basic conditions.

  • A streamlined, filtration-based purification is desired to avoid chromatography.[9]

Q6: What type of scavenger resin is most effective for boronic acids?

A6: Resins with functional groups that can form stable complexes with boronic acids are most effective. Look for:

  • Diethanolamine (DEAM) functionalized resins: These are highly effective at sequestering boronic acids.[10][11][12]

  • Diol functionalized resins: These mimic the chelating effect of polyols like sorbitol to bind boron species.[12][13]

  • Guanidine functionalized resins: These act as strong chelating agents for boronic acids.[13]

Comparison of Boron Removal Techniques

The table below summarizes and compares common methods for removing boron-containing impurities.

MethodDescriptionAdvantagesDisadvantagesBest For
Aqueous Wash (Basic) Extraction with a basic solution (e.g., NaOH, K₂CO₃) to form water-soluble boronate salts.[4][5]Simple, inexpensive, and effective for many common boronic acids.Product must be stable to base; can cause emulsions; may not be effective for highly non-polar boronic acids.Initial bulk removal of acidic boron impurities when the target molecule is stable to basic conditions.
Methanolic Azeotrope Co-evaporation of the reaction mixture with methanol to form volatile trimethyl borate.[6][8]No need for aqueous workup; good for removing trace amounts of boron.Requires multiple cycles for complete removal; not effective for all boron species; product must be stable to methanol and heat.Removing residual boron after other purification steps, especially on larger scales.
Scavenger Resins Stirring the reaction mixture with a solid-supported resin that selectively binds boron impurities, followed by filtration.[9][10]High selectivity; mild conditions; simple filtration-based removal; compatible with automation.[9]Resins can be expensive; may require optimization of equivalents and reaction time; potential for non-specific binding of the product.Final purification step to remove trace boron impurities or when other methods fail.
Chromatography Separation based on differential adsorption on a stationary phase like silica gel or alumina.[7]Can achieve very high purity; separates a wide range of compounds.Boronic acids often streak on silica; can be time-consuming and solvent-intensive; potential for product loss on the column.[2][7]Purifying complex mixtures where multiple impurities are present, but may require method development (e.g., modified stationary phase).
Precipitation/Crystallization Inducing the precipitation of the desired product or the boron impurity from solution.[14][15]Can be highly effective for achieving high purity; scalable.Requires the product or impurity to be crystalline; may require significant optimization of solvent systems.Purifying crystalline products or removing boron impurities that can be selectively precipitated (e.g., as aminoborinates).[2]

Experimental Protocols

Protocol 1: Basic Aqueous Wash for Boronic Acid Removal

This protocol is designed for the removal of acidic boronic acid impurities from a reaction mixture in an organic solvent.

Methodology:

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Extraction: Transfer the solution to a separatory funnel and wash with 1-2 M aqueous NaOH solution. Shake the funnel for 1-2 minutes.[4]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium boronate salt.

  • Repeat: Repeat the basic wash 1-2 more times to ensure complete removal.

  • Neutralization & Brine Wash: Wash the organic layer with water, followed by a saturated aqueous NaCl (brine) solution to remove residual base and water.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Methanolic Azeotrope for Volatile Boron Species

This method is effective for removing boron residues that are difficult to remove via extraction.

Methodology:

  • Initial Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent.

  • Methanol Addition: Add a sufficient volume of methanol (MeOH) to fully dissolve the residue.

  • Evaporation: Remove the methanol under reduced pressure using a rotary evaporator. The formation of volatile trimethyl borate facilitates the removal of boron.[8]

  • Repeat: Repeat steps 2 and 3 two to four more times to ensure that all boron-containing species have been removed.[6]

  • Final Drying: After the final evaporation, place the flask under high vacuum to remove any remaining traces of solvent.

Protocol 3: Purification Using a Boron Scavenger Resin

This protocol uses a diethanolamine (DEAM) functionalized resin to selectively capture boronic acid impurities.

Methodology:

  • Solvent Selection: Dissolve the crude product in a suitable anhydrous, non-protic solvent (e.g., DCM, THF) in which the product is soluble but the resin is not.

  • Resin Addition: Add the scavenger resin (typically 2-4 equivalents relative to the boronic acid impurity) to the solution.

  • Agitation: Stir or shake the mixture at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the reaction by TLC or LCMS to determine when the boronic acid has been consumed.

  • Filtration: Filter the mixture to remove the resin. The resin will have the boron impurity bound to it.

  • Washing: Wash the filtered resin with a small amount of the same solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

Visualization

Decision Workflow for Boron Impurity Removal

The following diagram outlines a general workflow for selecting an appropriate purification strategy to remove boron byproducts from a crude reaction mixture.

Boron_Removal_Workflow start Crude Reaction Mixture (Product + Boron Impurities) aq_workup Aqueous Workup start->aq_workup product_stable Is Product Stable to Base? aq_workup->product_stable basic_wash Basic Wash (pH > 10) +/- Diol (e.g., Sorbitol) check_purity1 Purity Sufficient? basic_wash->check_purity1 meth_azeo Methanolic Azeotrope check_purity2 Purity Sufficient? meth_azeo->check_purity2 scavenger Use Boron Scavenger Resin check_purity3 Purity Sufficient? scavenger->check_purity3 chromatography Chromatography (Silica, Alumina, etc.) end Pure Product chromatography->end check_purity1->meth_azeo  No check_purity1->end  Yes check_purity2->scavenger  No check_purity2->end  Yes check_purity3->chromatography  No check_purity3->end  Yes product_stable->basic_wash  Yes product_stable->scavenger  No

Caption: Decision workflow for selecting a boron purification method.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 4-Pentenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during reactions involving 4-pentenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura coupling reactions are common and can often be traced back to a few key areas. A systematic approach to troubleshooting is recommended. The first parameters to check are the activity of your catalyst, the potential for oxygen contamination, and the purity and stability of your reagents.[1][2] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Oxygen can lead to the decomposition of the catalyst and the homocoupling of the boronic acid, so it is crucial to ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere.[1][2]

Q2: I observe a black precipitate forming early in my reaction. Is this indicative of catalyst deactivation?

A2: The formation of a black precipitate, commonly known as palladium black, is often an indicator of catalyst deactivation through agglomeration of palladium nanoparticles.[3] While the appearance of some black solid is common in many successful Suzuki couplings, rapid and extensive precipitation early in the reaction often correlates with poor catalyst stability and leads to incomplete conversion. This agglomeration reduces the available surface area of the catalyst, thereby decreasing the number of active sites and lowering the reaction rate.[3]

Q3: Could the terminal alkene in this compound be responsible for catalyst deactivation?

A3: Yes, the terminal alkene of the 4-pentenyl group can potentially interact with the palladium catalyst, leading to side reactions or catalyst inhibition. While Suzuki-Miyaura coupling is the desired pathway, palladium catalysts are also known to catalyze other reactions involving alkenes, such as isomerization, oligomerization, or even hydroformylation-like processes if a source of CO and H₂ is present. These side reactions can consume the active catalyst, reducing its availability for the primary cross-coupling reaction.

Q4: What is protodeboronation and how can I minimize it when using this compound?

A4: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-pentene from this compound and reducing the yield of the desired coupled product.[2] This issue is particularly prevalent with alkylboronic acids.[4] To mitigate protodeboronation, consider the following strategies:

  • Choice of Base: Use milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[2]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents and reagents can be beneficial.[2]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.[4][5]

Q5: Can impurities in my reagents or solvents lead to catalyst deactivation?

A5: Absolutely. Catalyst activity can be significantly diminished by impurities present in reagents or solvents.[6] Common catalyst poisons include compounds containing sulfur or phosphorus (that are not the intended ligand), halides, and cyanides.[3] It is crucial to use high-purity reagents and anhydrous, properly degassed solvents to avoid introducing these contaminants.[1][6]

Troubleshooting Guides

Guide 1: Low or No Product Formation

This guide provides a step-by-step approach to diagnose and resolve issues of low or no product formation in reactions with this compound.

Step 1: Analyze the Reaction Mixture Use techniques like LC-MS or GC-MS to analyze the crude reaction mixture to identify the components present.

ObservationPossible CauseRecommended Action
Significant amount of unreacted starting materialsLow catalyst activity or catalyst poisoning.See Guide 2: Catalyst Inactivity or Deactivation .
Presence of 1-pentene (protodeboronation product)Protodeboronation of this compound.Refer to FAQ Q4 for mitigation strategies.
Formation of homocoupled productsPresence of oxygen.Ensure rigorous degassing of solvents and use of an inert atmosphere.[1]
Isomerized starting material or productsCatalyst-induced isomerization of the pentenyl group.Consider using a different ligand or lowering the reaction temperature.

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting failed reactions.

G Troubleshooting Workflow for Low Yield start Low or No Product Yield check_reagents Verify Reagent Purity and Stability (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_catalyst Assess Catalyst and Ligand Integrity (Freshness, Storage, Handling) start->check_catalyst check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature, Stirring) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) check_reagents->analyze_crude check_catalyst->analyze_crude check_conditions->analyze_crude unreacted_sm Observation: Unreacted Starting Materials analyze_crude->unreacted_sm Identify components protodeboronation Observation: Protodeboronation analyze_crude->protodeboronation homocoupling Observation: Homocoupling analyze_crude->homocoupling troubleshoot_catalyst Action: Troubleshoot Catalyst Activity (See Guide 2) unreacted_sm->troubleshoot_catalyst mitigate_proto Action: Modify Base/Solvent, Use Boronate Ester protodeboronation->mitigate_proto improve_inert Action: Improve Degassing, Ensure Inert Atmosphere homocoupling->improve_inert end Successful Reaction troubleshoot_catalyst->end mitigate_proto->end improve_inert->end

Caption: A logical workflow for diagnosing and resolving low-yield reactions.

Guide 2: Catalyst Inactivity or Deactivation

This guide focuses on issues related to the palladium catalyst.

Potential Causes and Solutions

ParameterPotential IssueRecommended Solution
Catalyst Precursor Incomplete reduction of Pd(II) to active Pd(0).Use a more robust, air-stable Pd(0) precatalyst like a palladacycle.[1]
Ligand Ligand oxidation or inappropriate ligand choice for the substrate.Use fresh, high-purity ligands stored under inert gas. For challenging couplings, consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Catalyst Loading Insufficient catalyst to drive the reaction to completion.Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).
Catalyst Poisoning Impurities in reagents or solvents.Use high-purity, degassed solvents and reagents. Consider purification of starting materials.[6]
Alkene Interference The 4-pentenyl group may coordinate to the catalyst, inhibiting the desired catalytic cycle.Screen different ligands that may favor the Suzuki coupling pathway over side reactions involving the alkene.

Catalyst Deactivation Pathways

The following diagram illustrates common pathways for palladium catalyst deactivation.

G Common Catalyst Deactivation Pathways active_catalyst Active Pd(0) Catalyst agglomeration Agglomeration (Formation of Pd Black) active_catalyst->agglomeration oxidation Oxidation to Pd(II) active_catalyst->oxidation O₂ poisoning Poisoning (e.g., by Sulfur, Impurities) active_catalyst->poisoning Impurities side_reaction Side Reaction with Alkene active_catalyst->side_reaction 4-Pentenyl group deactivation_node Deactivated Catalyst agglomeration->deactivation_node oxidation->deactivation_node poisoning->deactivation_node side_reaction->deactivation_node

References

Validation & Comparative

A Head-to-Head Battle in Suzuki Coupling: 4-Pentenylboronic Acid vs. Potassium 4-Pentenyltrifluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison of two such reagents: 4-pentenylboronic acid and its corresponding potassium trifluoroborate salt, supported by experimental data and detailed protocols.

In the landscape of palladium-catalyzed cross-coupling reactions, both boronic acids and organotrifluoroborates have emerged as valuable nucleophilic partners. While boronic acids have a longer history of use, potassium organotrifluoroborates have gained significant traction due to their remarkable stability and ease of handling.[1][2] This comparison focuses on the 4-pentenyl derivatives of these two classes of reagents to highlight their respective performance in Suzuki-Miyaura coupling.

Performance and Properties: A Comparative Overview

Potassium 4-pentenyltrifluoroborate offers significant advantages in terms of stability and handling over this compound. As crystalline, free-flowing solids, organotrifluoroborates are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][3] In contrast, boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines, which can lead to inaccuracies in stoichiometry and impact reaction reproducibility.[1] Furthermore, boronic acids can be susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond, particularly under harsh reaction conditions.[2] The tetracoordinate nature of the boron atom in trifluoroborates renders them less susceptible to such degradation pathways.[1]

From a reactivity standpoint, both reagents are competent coupling partners in Suzuki reactions. However, the activation of the boron species for transmetalation to the palladium center differs. Boronic acids are typically activated by a base to form a more nucleophilic "ate" complex.[4] Similarly, organotrifluoroborates require a base for the in situ generation of a reactive boronate species. The choice of catalyst, base, and solvent system is crucial for achieving optimal yields with both reagents.

Experimental Data: A Side-by-Side Look

For potassium 4-pentenyltrifluoroborate, a study by Molander and Bernardi provides a relevant example of its coupling with an aryl triflate. Although the specific 4-pentenyltrifluoroborate was not used, the closely related potassium (Z)-4-hexenyltrifluoroborate was coupled with 4-cyanophenyl triflate, affording the product in a 74% yield.

Due to the lack of a specific published Suzuki coupling reaction for this compound, we present a general, yet widely applicable protocol for the Suzuki coupling of alkenylboronic acids with aryl halides. The expected yield for such a reaction is typically in the good to excellent range, contingent on the specific substrates and optimization of reaction conditions.

FeatureThis compoundPotassium 4-Pentenyltrifluoroborate
Chemical Formula C₅H₁₁BO₂C₅H₁₀BF₃K
Molecular Weight 113.95 g/mol 170.04 g/mol
Physical State Typically a solidCrystalline, free-flowing solid[1]
Air & Moisture Stability Prone to dehydration to boroxine; susceptible to decomposition[1]Highly stable; can be stored indefinitely at room temperature[1][3]
Handling Requires careful handling and storage to avoid decomposition and maintain stoichiometric accuracy[1]Easy to handle and store due to high stability[1]
Purity Can be challenging to purify[1]Readily purified by recrystallization[3]
Stoichiometry in Reactions Can be complicated by the equilibrium with boroxine[1]Well-defined, monomeric species leading to accurate stoichiometry[2]
Representative Yield Good to excellent (specific data for this compound not available)74% (for the analogous potassium (Z)-4-hexenyltrifluoroborate with 4-cyanophenyl triflate)

Experimental Protocols

Below are detailed experimental protocols for the preparation of potassium 4-pentenyltrifluoroborate and representative Suzuki coupling reactions for both classes of reagents.

Synthesis of Potassium 4-Pentenyltrifluoroborate

This procedure is adapted from the general method for preparing potassium organotrifluoroborates from boronic acids.[1]

Workflow for the Synthesis of Potassium 4-Pentenyltrifluoroborate

cluster_synthesis Synthesis Protocol 4_Pentenylboronic_Acid This compound in Methanol Mixing Slow Addition & Stirring (30 min, RT) 4_Pentenylboronic_Acid->Mixing KHF2_Solution Saturated Aqueous Potassium Hydrogen Fluoride (KHF2) KHF2_Solution->Mixing Precipitation Formation of White Precipitate Mixing->Precipitation Isolation Filtration, Washing & Drying Precipitation->Isolation Product Potassium 4-Pentenyltrifluoroborate Isolation->Product

A schematic overview of the synthesis of potassium 4-pentenyltrifluoroborate from this compound.

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 eq) to the stirring methanolic solution.

  • A white precipitate of potassium 4-pentenyltrifluoroborate will form immediately.

  • Stir the mixture for 30 minutes at room temperature.

  • Isolate the product by filtration, wash with cold water and then diethyl ether, and dry under vacuum.

General Protocol for Suzuki-Miyaura Coupling of Potassium Alkenyltrifluoroborates

This protocol is based on the work of Molander and Bernardi for the coupling of potassium alkenyltrifluoroborates with aryl halides and triflates.[5]

Experimental Workflow for Suzuki Coupling of Potassium 4-Pentenyltrifluoroborate

cluster_coupling Suzuki Coupling Protocol Reactants Potassium 4-Pentenyltrifluoroborate (1.5 eq) Aryl Halide/Triflate (1.0 eq) Reaction Heating under Inert Atmosphere Reactants->Reaction Catalyst_Base PdCl2(dppf)·CH2Cl2 (2 mol%) t-BuNH2 (3.0 eq) Catalyst_Base->Reaction Solvent i-PrOH/H2O Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Coupled_Product Coupled Product Purification->Coupled_Product Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product r1x R1-X (Aryl/Vinyl Halide) r1x->oxidative_addition boron_reagent R2-B(OR)2 or R2-BF3K boronate [R2-B(OH)3]- boron_reagent->boronate base Base base->boronate boronate->transmetalation

References

A Comparative Guide to 4-Pentenylboronic Acid and its Pinacol Ester in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical choice in this reaction is the selection of the organoboron reagent. This guide provides an objective comparison between 4-pentenylboronic acid and its corresponding pinacol ester, two valuable reagents for introducing the 4-pentenyl moiety, a versatile building block in medicinal chemistry and materials science. This comparison is supported by general principles of reactivity and stability, alongside representative experimental data.

Executive Summary: The Reactivity-Stability Trade-Off

The primary distinction between this compound and its pinacol ester lies in the classic trade-off between reactivity and stability.

  • This compound: As a free boronic acid, this reagent is generally more reactive in the Suzuki-Miyaura catalytic cycle. The Lewis acidic nature of the boronic acid facilitates the crucial transmetalation step with the palladium catalyst.[1] However, this heightened reactivity comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways such as dehydration to form boroxines (cyclic trimers) and protodeboronation, which can impact storage, handling, and reaction reproducibility.

  • This compound Pinacol Ester: The pinacol ester is significantly more stable than the free boronic acid.[2] This enhanced stability makes it easier to handle, purify by standard chromatographic techniques, and store for extended periods.[2] While generally less reactive than the corresponding boronic acid, the pinacol ester can still participate effectively in cross-coupling reactions, often requiring slightly more forcing conditions or specific catalyst systems.[3][4]

Quantitative Performance Comparison

The following table summarizes the key characteristics and expected performance differences:

FeatureThis compoundThis compound Pinacol Ester
Reactivity Generally higher, leading to faster reaction times.Generally lower, may require longer reaction times or higher temperatures.
Stability Lower; prone to dehydration (boroxine formation) and protodeboronation.High; stable to air and moisture, suitable for long-term storage.[2]
Handling Can be more challenging due to instability.Easier to handle and weigh accurately.
Purification Difficult to purify by standard chromatography.Readily purified by silica gel chromatography.[2]
Typical Yield Can be high, but may be variable due to decomposition.Often provides more consistent and reproducible yields.
Reaction Conditions Generally milder conditions may be sufficient.May require more forcing conditions or optimized catalyst systems.[3][4]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving an alkenylboronic acid and an alkenylboronic acid pinacol ester.

It is important to note that these protocols are for illustrative purposes and are not a direct comparison of this compound and its pinacol ester under the same conditions.

Protocol 1: Representative Suzuki-Miyaura Coupling of an Alkenylboronic Acid

This protocol is a general procedure for the Suzuki-Miyaura coupling of a vinylboronic acid with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Alkenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, alkenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Representative Suzuki-Miyaura Coupling of an Alkenylboronic Acid Pinacol Ester

This protocol outlines a typical procedure for the cross-coupling of an alkenylboronic acid pinacol ester with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Alkenylboronic acid pinacol ester (1.1 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

Procedure:

  • In a reaction vessel, combine the aryl halide, alkenylboronic acid pinacol ester, palladium catalyst, and base.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 90-110 °C) and stir for the necessary duration (typically 4-24 hours), monitoring by an appropriate analytical method.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Organoboron_Reagent R-B(OR)₂ (this compound or Pinacol Ester) Transmetalation Transmetalation Organoboron_Reagent->Transmetalation Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition ArPdX Ar-Pd(II)-X Oxidative_Addition->ArPdX ArPdX->Transmetalation ArPdR Ar-Pd(II)-R Transmetalation->ArPdR Reductive_Elimination Reductive Elimination ArPdR->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) Reductive_Elimination->Product

Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_vs_Ester cluster_boronic_acid Boronic Acid cluster_pinacol_ester Pinacol Ester Pentenyl_Source 4-Pentenyl Group Boronic_Acid This compound (C₅H₉B(OH)₂) Pentenyl_Source->Boronic_Acid Pinacol_Ester This compound Pinacol Ester (C₅H₉B(OC(CH₃)₂)₂) Pentenyl_Source->Pinacol_Ester Properties_Acid Higher Reactivity Lower Stability Boronic_Acid->Properties_Acid Properties_Ester Lower Reactivity Higher Stability Pinacol_Ester->Properties_Ester

Caption: Structural relationship and key properties of the two boron reagents.

Conclusion

The choice between this compound and its pinacol ester for Suzuki-Miyaura cross-coupling is context-dependent. For rapid, small-scale syntheses where the reagent can be used immediately after preparation or purchased fresh, the higher reactivity of the boronic acid may be advantageous. However, for larger-scale applications, multi-step syntheses, and situations requiring high reproducibility and ease of handling, the superior stability and purity of the pinacol ester make it the more practical and reliable choice. Researchers should consider the specific requirements of their synthetic route, including scale, timeline, and the need for purification, when selecting the appropriate 4-pentenylboron reagent.

References

A Head-to-Head Comparison: Suzuki Coupling with 4-Pentenylboronic Acid versus Stille Coupling with Pentenylstannanes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are cornerstone methodologies for the formation of carbon-carbon bonds. Both reactions offer powerful and versatile routes to complex organic molecules, yet they possess distinct characteristics that render them more or less suitable for specific synthetic challenges. This guide provides an objective, data-driven comparison of the Suzuki coupling utilizing 4-pentenylboronic acid and the Stille coupling with pentenylstannanes, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., this compound)Organotin compounds (e.g., tributyl(pent-4-en-1-yl)stannane)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.[1]
Stability of Reagents Boronic acids can be susceptible to protodeboronation.Organostannanes are generally stable to air and moisture.[1]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[1]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃).[2]Often proceeds under neutral or mildly basic conditions.[2]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[1]Tin byproducts can be challenging to remove from the reaction mixture.[1]

Performance Comparison: Experimental Data

Table 1: Typical Reaction Conditions and Yields

ParameterSuzuki Coupling (Representative)Stille Coupling (Representative)
Catalyst Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄, Pd₂(dba)₃
Catalyst Loading 1-5 mol%[2]5-10 mol%[2]
Base/Additive K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH[2]LiCl, CuI (co-catalyst)[2]
Solvent Toluene, Dioxane, DMF, EtOH/H₂O[2]DMF, NMP, THF, Toluene[2]
Temperature 80-110 °C[2]60-110 °C[2]
Reaction Time 4-24 hours[2]1-48 hours[2]
Yields Good to excellent (up to 98%)[3]Moderate to excellent (up to 94%)[4]

A comparative study on the functionalization of diazocines revealed that for substrates with coordinating functional groups such as aldehydes and esters, the Stille coupling provided significantly higher yields (80–91%) compared to the Suzuki coupling (39–59%).[4] This suggests that for complex molecules with a variety of functional groups, the Stille coupling may offer a more robust solution.

Catalytic Cycles and Experimental Workflow

The catalytic cycles for both the Suzuki and Stille couplings proceed through the fundamental steps of oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Stille_Cycles cluster_suzuki Suzuki Coupling Catalytic Cycle cluster_stille Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd_S R¹-Pd(II)L₂-X Pd0->OxAdd_S Oxidative Addition (R¹-X) Trans_S [R¹-Pd(II)L₂-R²] OxAdd_S->Trans_S Transmetalation (R²-B(OR)₂ + Base) Trans_S->Pd0 Reductive Elimination Product_S R¹-R² Trans_S->Product_S Pd0_St Pd(0)L₂ OxAdd_St R¹-Pd(II)L₂-X Pd0_St->OxAdd_St Oxidative Addition (R¹-X) Trans_St R¹-Pd(II)L₂-R² OxAdd_St->Trans_St Transmetalation (R²-SnR₃) Trans_St->Pd0_St Reductive Elimination Product_St R¹-R² Trans_St->Product_St

Caption: Catalytic cycles for Suzuki and Stille couplings.

A key mechanistic distinction lies in the transmetalation step. In the Suzuki coupling, a base is required to activate the organoboron species, forming a more nucleophilic borate complex that facilitates the transfer of the organic group to the palladium center.[5] Conversely, the Stille coupling typically does not require a base, as the organotin reagent is sufficiently reactive for direct transmetalation.[1]

Experimental_Workflow cluster_suzuki Suzuki Coupling Workflow cluster_stille Stille Coupling Workflow S_Start Combine Aryl Halide, This compound, and Base S_Solvent Add Degassed Solvent (e.g., Dioxane/Water) S_Start->S_Solvent S_Catalyst Add Palladium Catalyst S_Solvent->S_Catalyst S_Reaction Heat (80-110 °C) S_Catalyst->S_Reaction S_Workup Aqueous Workup (e.g., EtOAc extraction) S_Reaction->S_Workup S_Purify Purification (e.g., Column Chromatography) S_Workup->S_Purify St_Start Combine Aryl Halide and Pentenylstannane St_Solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) St_Start->St_Solvent St_Catalyst Add Palladium Catalyst and Additives (e.g., LiCl) St_Solvent->St_Catalyst St_Reaction Heat (60-110 °C) St_Catalyst->St_Reaction St_Workup Quench with aq. KF to precipitate tin salts St_Reaction->St_Workup St_Purify Filtration and Purification (e.g., Column Chromatography) St_Workup->St_Purify

Caption: Generalized experimental workflow comparison.

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the reaction of the corresponding Grignard reagent with a trialkyl borate.

Materials:

  • 5-Bromo-1-pentene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Trimethyl borate

  • Sulfuric acid (1 M)

  • Hexane

  • Brine

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings.

  • Add a solution of 5-bromo-1-pentene in anhydrous diethyl ether dropwise to initiate Grignard formation.

  • After the magnesium is consumed, cool the solution to -78 °C.

  • Add trimethyl borate dropwise, maintaining the temperature below -70 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M sulfuric acid.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a hexane/ether mixture.

Synthesis of Tributyl(pent-4-en-1-yl)stannane

The synthesis of tributyl(pent-4-en-1-yl)stannane can be achieved via the reaction of tributyltin hydride with a terminal alkene or by the reaction of tributyltin lithium with an appropriate electrophile.

Materials:

  • Tributyltin hydride

  • 5-Bromo-1-pentene

  • n-Butyllithium

  • Diisopropylamine

  • Anhydrous THF

Procedure (via Tributyltin Lithium):

  • To a flame-dried flask under an inert atmosphere, add anhydrous THF and diisopropylamine.

  • Cool the solution to 0 °C and add n-butyllithium dropwise.

  • After stirring for 30 minutes, add tributyltin hydride dropwise at 0 °C.

  • After another 30 minutes of stirring, add 5-bromo-1-pentene dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Suzuki Coupling Protocol

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.5 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium carbonate.[6]

  • Under a positive pressure of an inert gas (e.g., argon), add the 1,4-dioxane and degassed water.[6]

  • Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated.[6]

  • Add the palladium catalyst, Pd(PPh₃)₄.[6]

  • Heat the reaction mixture to 85-110 °C and stir vigorously for 12-24 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Tributyl(pent-4-en-1-yl)stannane (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Lithium chloride (LiCl, 3.0 mmol)

  • Anhydrous and degassed toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and lithium chloride.[7]

  • Add the anhydrous and degassed toluene via syringe.

  • Add the tributyl(pent-4-en-1-yl)stannane via syringe.[7]

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.[7]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.[8]

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Both the Suzuki and Stille couplings are formidable tools in the synthetic chemist's arsenal. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the straightforward removal of byproducts.[1] However, for substrates bearing sensitive functional groups that are incompatible with basic conditions or for sterically demanding couplings, the Stille reaction can provide a more robust and higher-yielding alternative, provided that appropriate safety precautions are taken to handle the toxic organotin compounds and that purification methods are in place to remove tin residues.[1][4] The ultimate decision between these two powerful reactions will be guided by the specific requirements of the synthesis, including the nature of the substrates, the desired functional group tolerance, and the scale of the reaction.

References

The Heck Reaction vs. Suzuki Coupling: A Comparative Guide for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of alkenes is a cornerstone of modern organic chemistry. Among the arsenal of cross-coupling reactions, the Heck reaction and Suzuki coupling stand out as powerful and versatile methods. This guide provides an objective comparison of these two stalwart reactions for alkene synthesis, supported by experimental data and detailed protocols to aid in the selection of the optimal method for specific research and development needs.

The Heck reaction and Suzuki coupling are both palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds. However, they differ fundamentally in their coupling partners. The Heck reaction couples an unsaturated halide or triflate with an alkene, whereas the Suzuki coupling joins an organoboron compound with an organohalide or triflate.[1] This distinction in reactants leads to significant differences in substrate scope, functional group tolerance, and reaction conditions.

Quantitative Performance Comparison

To illustrate the practical differences in performance, the following table summarizes key experimental data for the synthesis of (E)-stilbene, a common alkene target, via both the Heck reaction and Suzuki coupling. It is important to note that reaction conditions are optimized for each specific transformation and may vary based on the substrates and desired outcomes.

ParameterHeck Reaction (Iodobenzene & Styrene)Suzuki Coupling (Aryl Halide & Vinylboronic Acid Derivative)
Typical Yield 44-82%[2]74-91%[3]
Stereoselectivity Predominantly (E)-isomerHigh retention of alkene geometry[3]
Key Reactants Aryl/vinyl halide, alkene[1]Aryl/vinyl halide, organoboron compound[1]
Catalyst Palladium complex (e.g., Pd(OAc)₂, PdCl₂)[2][4]Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
Base Organic or inorganic base (e.g., Et₃N, K₂CO₃)[2]Inorganic base (e.g., K₂CO₃, NaOH)
Solvent DMF, DMSO, acetonitrile[2][5]DMF, THF, water[3]
Temperature Often elevated (e.g., 80-140 °C)[2][6]Room temperature to elevated (e.g., 60-90 °C)[3][7]
Reaction Time Minutes to hours[2][8]Generally faster than Heck, minutes to hours[8]

Catalytic Cycles: A Visual Comparison

The mechanistic pathways of the Heck and Suzuki reactions, while both involving palladium catalysis, have distinct steps. The following diagrams illustrate the catalytic cycles for each reaction.

Heck_Reaction pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂X pd0->pd2_complex Oxidative Addition (R-X) alkene_complex Alkene Coordination pd2_complex->alkene_complex + Alkene migratory_insertion Migratory Insertion alkene_complex->migratory_insertion beta_hydride β-Hydride Elimination migratory_insertion->beta_hydride h_pd_x H-Pd(II)L₂X beta_hydride->h_pd_x - Alkene Product h_pd_x->pd0 Reductive Elimination (+ Base)

Caption: Catalytic cycle of the Heck reaction.

Suzuki_Coupling pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂X pd0->pd2_complex Oxidative Addition (R¹-X) boronate_complex R¹-Pd(II)L₂(OR)₂BR² pd2_complex->boronate_complex + R²B(OR)₂ transmetalation Transmetalation boronate_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂R² transmetalation->r1_pd_r2 r1_pd_r2->pd0 Reductive Elimination (- R¹-R²)

Caption: Catalytic cycle of the Suzuki coupling.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in a research setting. Below are representative experimental protocols for the synthesis of (E)-stilbene using both the Heck and Suzuki reactions.

Heck Reaction: Synthesis of (E)-Stilbene from Iodobenzene and Styrene

This protocol is adapted from a thermally accelerated mechanocatalytic method.[2]

Materials:

  • Iodobenzene

  • Styrene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Palladium milling balls (as catalyst)

Procedure:

  • To a PFA milling jar, add iodobenzene (1.0 equiv.), styrene (1.1 equiv.), and potassium carbonate (excess).

  • Add dimethylformamide (DMF) as a liquid-assisted grinding (LAG) agent.

  • Add palladium milling balls.

  • Mill the mixture at a specified frequency and temperature (e.g., 120 °C) for a designated time (e.g., 60 minutes).

  • After completion, the reaction mixture is worked up by dissolving in a suitable organic solvent, filtering to remove the catalyst and inorganic base, and purifying the product, typically by column chromatography, to yield (E)-stilbene. An 82% yield was reported under these conditions.[2]

Suzuki Coupling: Synthesis of (E)-Stilbene Derivatives

This protocol is a general procedure for the stereocontrolled synthesis of (E)-stilbene derivatives.[3]

Materials:

  • Aryl bromide (1.0 equiv.)

  • (E)-2-phenylethenylboronic acid pinacol ester (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃PHBF₄, 10 mol%)

  • Potassium carbonate (K₂CO₃, 1.2 equiv.)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the aryl bromide, (E)-2-phenylethenylboronic acid pinacol ester, Pd(OAc)₂, t-Bu₃PHBF₄, and K₂CO₃.

  • Add the anhydrous solvent and stir the mixture at a specified temperature (e.g., 90 °C) until the reaction is complete, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired (E)-stilbene derivative. Yields for various derivatives are reported to be in the moderate to good range.[3]

Discussion of Advantages and Disadvantages

Heck Reaction:

  • Advantages:

    • Atom Economy: The Heck reaction is considered more atom-economical as it does not require the pre-synthesis of an organometallic reagent from the alkene.[9]

    • Direct Use of Alkenes: It allows for the direct use of readily available alkenes as coupling partners.

    • High Stereoselectivity: Typically provides the trans (E)-alkene with high selectivity.

  • Disadvantages:

    • Harsh Conditions: Often requires higher reaction temperatures compared to Suzuki coupling.[8]

    • Substrate Scope Limitations: Electron-rich alkenes can sometimes lead to issues with regioselectivity.

    • Slower Reaction Rates: The Heck coupling can be the rate-limiting step in sequential reactions.[8]

Suzuki Coupling:

  • Advantages:

    • Mild Reaction Conditions: Can often be performed at or near room temperature.[10]

    • Broad Substrate Scope and Functional Group Tolerance: The reaction is known for its high tolerance of a wide variety of functional groups on both coupling partners.[10]

    • Commercially Available Reagents: A vast array of boronic acids and their derivatives are commercially available.[9]

    • High Yields: Generally provides high yields of the desired product.[10]

    • Environmentally Benign Byproducts: The boron-containing byproducts are generally considered to be environmentally benign.

  • Disadvantages:

    • Preparation of Organoboron Reagents: Requires the synthesis or purchase of an organoboron compound, which adds a step compared to the direct use of an alkene in the Heck reaction.

    • Stability of Boronic Acids: Some boronic acids can be unstable and prone to protodeboronation.[9]

    • Potential for Catalyst Poisoning: Certain functional groups can still interfere with the catalyst.[9]

Conclusion

Both the Heck reaction and Suzuki coupling are indispensable tools for the synthesis of alkenes, each with a distinct set of advantages and disadvantages. The Suzuki coupling often emerges as the more versatile and user-friendly method due to its milder reaction conditions, broader functional group tolerance, and generally higher yields. However, the Heck reaction's atom economy and the ability to directly utilize simple alkenes make it a highly attractive and powerful alternative, particularly in large-scale synthesis where cost and step-economy are critical. The choice between these two reactions will ultimately depend on the specific requirements of the target molecule, the availability of starting materials, and the desired process efficiency.

References

Comparative Reactivity of Alkenylboronic Acids in Palladium-Catalyzed Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. Alkenylboronic acids and their derivatives are crucial reagents in this process, serving as precursors for the synthesis of complex olefins, including styrenes, dienes, and other valuable structural motifs found in pharmaceuticals and functional materials. The reactivity of these reagents, however, is not uniform and is highly dependent on their structure.

This guide provides an objective comparison of the performance of various alkenylboronic acids in palladium-catalyzed coupling reactions, supported by experimental data from the literature. We will delve into the factors governing their reactivity, present quantitative data where available, and provide detailed experimental protocols to aid in reaction optimization and reagent selection.

Factors Influencing Reactivity

The reactivity of an alkenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by two main factors:

  • Steric Hindrance: The size of the substituents on both the vinyl group and the boronic acid moiety can significantly impact the rate of transmetalation, which is often the rate-determining step in the catalytic cycle. Increased steric bulk around the boron atom or the double bond can impede the approach of the organoboron species to the palladium center, thereby slowing down the reaction.

  • Electronic Effects: The electronic nature of the substituents on the alkenyl group affects the nucleophilicity of the carbon atom attached to boron. Electron-donating groups can enhance the rate of transmetalation, while electron-withdrawing groups can have the opposite effect.

Furthermore, the form in which the boron reagent is used plays a critical role. While boronic acids are generally more reactive than their corresponding esters (e.g., pinacol esters), they can be less stable. Simple vinylboronic acid, for instance, is prone to polymerization and is often handled as a more stable derivative like its pyridine-complexed cyclotriboroxane form or as a potassium vinyltrifluoroborate salt.

Quantitative Comparison of Alkenylboron Reagents

Direct, comprehensive studies comparing a wide array of alkenylboronic acids under identical conditions are scarce in the literature. However, a calorimetric study by Gemoets et al. provides valuable insight into the relative reactivity of several vinylboron species in a Suzuki-Miyaura coupling with 4-bromoacetophenone. The data highlights the significant impact of substitution on the alkenyl group.

Boron ReagentStructureCoupling PartnerCatalyst / BaseSolventReaction Time (min)Adiabatic Temp. Rise (°C)Enthalpy (kJ/mol)
Pinacol iso-propenylboronate(CH₃)₂C=CH-B(pin)4-BromoacetophenonePd(dppf)Cl₂ / K₃PO₄DMSO7098.4-243.0
Pinacol vinylboronateCH₂=CH-B(pin)4-BromoacetophenonePd(dppf)Cl₂ / K₃PO₄DMSO130--
(E)-Styrylboronic acidPh-CH=CH-B(OH)₂4-BromoacetophenonePd(dppf)Cl₂ / K₃PO₄DMSON/A98.4-243.0

Data synthesized from a calorimetric safety study. The reaction time for (E)-styrylboronic acid was not specified but its heat profile was comparable to the other anhydrous reactions.

Key Observations:

  • Substitution Accelerates Reaction: The reaction with pinacol iso-propenylboronate, which has two methyl groups on the double bond, was significantly faster (70 minutes) than the reaction with the unsubstituted pinacol vinylboronate (130 minutes). This suggests that the electron-donating nature of the methyl groups may enhance the nucleophilicity of the vinylic carbon, accelerating the transmetalation step.

  • Comparable Exothermicity: Despite the difference in reaction rates, the measured enthalpy and adiabatic temperature rise for the substituted (iso-propenyl) and the styrylboronic acid were identical, indicating a similar thermodynamic profile for the overall reaction.

General Reactivity Trends (Qualitative)

Based on established principles of the Suzuki-Miyaura reaction, the following general reactivity trends can be expected for alkenylboronic acids.

Alkenylboronic Acid TypeGeneral ReactivityRationale
Vinylboronic Acid ModerateUnsubstituted, but prone to instability and polymerization. Often used as a more stable derivative.
(E)-1-Propenylboronic Acid Moderate to HighThe methyl group is electron-donating, potentially increasing reactivity over vinylboronic acid. Minimal steric hindrance.
(Z)-1-Propenylboronic Acid ModerateMay exhibit slightly lower reactivity than the (E)-isomer due to potential steric interactions in the transition state.
iso-Propenylboronic Acid HighThe two methyl groups at the alpha position can increase nucleophilicity, leading to faster reaction rates as observed experimentally.
(E)-Styrylboronic Acid HighThe phenyl group's electronic effects (conjugation) can influence reactivity. It is a commonly used and generally reactive substrate.

Experimental Protocols

Protocol 1: Comparative Calorimetric Analysis of Suzuki-Miyaura Coupling

This protocol is adapted from the safety study by Gemoets et al. and is suitable for comparing the reactivity of different vinylboron species.

Objective: To determine the reaction time and heat profile for the coupling of an aryl bromide with various vinylboron reagents.

Materials:

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Vinylboron reagent (e.g., Pinacol iso-propenylboronate, Pinacol vinylboronate, or (E)-Styrylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄, anhydrous)

  • Solvent (e.g., DMSO, anhydrous)

  • Reaction Calorimeter (e.g., RC1e)

Procedure:

  • Charge the reaction calorimeter with the aryl bromide (1.0 equiv), the vinylboron reagent (1.2 equiv), the base (2.0 equiv), and the solvent.

  • Stir the resulting suspension and bring it to the desired reaction temperature (e.g., 80 °C).

  • In a separate vessel, dissolve the palladium catalyst in a small amount of the solvent.

  • Inject the catalyst solution into the reaction mixture to initiate the reaction.

  • Monitor the reaction progress by measuring the heat flow over time. The reaction is considered complete when the heat flow returns to the baseline.

  • The total reaction time is determined from the point of catalyst injection to the return to baseline.

Protocol 2: General Procedure for Kinetic Analysis of Suzuki-Miyaura Reactions

This protocol provides a general workflow for obtaining kinetic data to compare the performance of different boronic acids.

Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with an alkenylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkenylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Palladium catalyst and ligand (e.g., Pd(OAc)₂, SPhos)

  • Solvent (e.g., 4:1 dioxane/water, 5 mL)

  • Internal standard for analysis (e.g., dodecane for GC-MS, 0.5 mmol)

  • Schlenk tube and magnetic stirrer

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the alkenylboronic acid, and the base.

  • Seal the tube with a rubber septum and replace the atmosphere with an inert gas (e.g., argon) by evacuating and backfilling three times.

  • Add the solvent and the internal standard via syringe.

  • In a separate flask, prepare the catalyst solution by dissolving the palladium source and ligand in the solvent under an inert atmosphere.

  • Initiate the reaction by adding the catalyst solution to the Schlenk tube.

  • Place the reaction vessel in a preheated oil bath at the desired temperature.

  • At specified time intervals, withdraw aliquots from the reaction mixture, quench them (e.g., with water and ether), and analyze them by an appropriate method (e.g., GC-MS or HPLC) to determine the concentration of the product.

  • Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.

Visualizing the Catalytic Pathway

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving the palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil_complex R¹-Pd(II)L_n-X oxidative_addition->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation pdiil_intermediate R¹-Pd(II)L_n-R² transmetalation->pdiil_intermediate borate_waste X-B(OH)₂ + Base transmetalation->borate_waste reductive_elimination Reductive Elimination pdiil_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X (Aryl/Alkenyl Halide) r1x->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for kinetic analysis of Suzuki-Miyaura reactions.

cost-benefit analysis of different cross-coupling methods for introducing a pentenyl group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pentenyl group, a five-carbon chain with a terminal double bond, is a crucial transformation in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The pentenyl motif can serve as a versatile handle for further functionalization, such as through olefin metathesis, or can be a key structural component of the final target. A variety of palladium-catalyzed cross-coupling reactions have been developed for the formation of carbon-carbon bonds, and the choice of method for installing a pentenyl group can significantly impact the efficiency, cost, and overall success of a synthetic route.

This guide provides a cost-benefit analysis of four prominent cross-coupling methods for introducing a pentenyl group: the Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions. The comparison focuses on key performance indicators such as reaction yield, catalyst loading, functional group tolerance, and the toxicity and stability of the organometallic reagents.

At a Glance: Comparison of Cross-Coupling Methods

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi CouplingSonogashira Coupling
Organometallic Reagent Organoboron (e.g., boronic acid, boronic ester)Organostannane (e.g., tributyltin derivative)OrganozincTerminal Alkyne
Key Advantages Low toxicity of boron reagents, commercially available reagents, stable to air and moisture.[1][2][3]Excellent functional group tolerance, stable to air and moisture.[4][5][6]High reactivity of organozinc reagents, excellent functional group tolerance.[7][8]Direct use of terminal alkynes, mild reaction conditions.
[9][10]Key Disadvantages Requires a base for activation.[1]High toxicity of organotin reagents and byproducts, difficulty in removing tin waste.[4][5]Moisture and air sensitive organozinc reagents often need to be prepared in situ.
Typical Catalyst Loading 0.1 - 5 mol% Pd1 - 5 mol% Pd0.1 - 5 mol% Pd0.1 - 5 mol% Pd
Typical Reaction Temp. Room temperature to 100 °CRoom temperature to 100 °CRoom temperature to 80 °CRoom temperature to 60 °C

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for carbon-carbon bond formation, involving the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. It[11]s popularity stems from the low toxicity, high stability, and commercial availability of the boronic acid and ester reagents.

#[1][2][3]### Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation [R²-B(OR)₃]⁻ pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Pentenylboronic acid pinacol ester with 4-Bromoanisole

In a flame-dried Schlenk flask under an argon atmosphere, 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv) are dissolved in a deoxygenated mixture of 1,4-dioxane (4 mL) and water (1 mL). To[12] this solution, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) is added. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. A [4][5]key advantage of the Stille coupling is its excellent tolerance for a wide variety of functional groups. Ho[6][13]wever, the high toxicity of organostannanes and the difficulty in removing tin-containing byproducts are significant drawbacks.

#[4][5]### Catalytic Cycle of Stille Coupling

Stille_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-Sn(Bu)₃ pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Protocol: Stille Coupling of (4-Penten-1-yl)tributylstannane with Iodobenzene

To a solution of iodobenzene (1.0 mmol, 1.0 equiv) in dry N,N-dimethylformamide (DMF, 5 mL) that has been degassed with nitrogen, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and (4-penten-1-yl)tributylstannane (1.2 mmol, 1.2 equiv) are added. Th[14]e reaction mixture is stirred at 80 °C for 8 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the coupled product.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. Or[7]ganozinc reagents are highly reactive, which often leads to faster reaction times and milder conditions compared to other cross-coupling methods. Ho[8]wever, they are sensitive to air and moisture, often requiring in situ preparation.

#[15]### Catalytic Cycle of Negishi Coupling

Negishi_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-ZnX pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Negishi coupling reaction.

Experimental Protocol: Negishi Coupling of Pentenylzinc Bromide with 2-Chloropyridine

A solution of pentenylzinc bromide is first prepared in situ. To a suspension of activated zinc dust (1.5 mmol, 1.5 equiv) in anhydrous tetrahydrofuran (THF, 2 mL) under an argon atmosphere, a solution of 5-bromo-1-pentene (1.2 mmol, 1.2 equiv) in THF (1 mL) is added dropwise. The mixture is stirred at room temperature for 2 hours. In a separate flask, 2-chloropyridine (1.0 mmol, 1.0 equiv) and Pd-PEPPSI-IPr (0.02 mmol, 2 mol%) are dissolved in anhydrous THF (2 mL). Th[16][17]e freshly prepared pentenylzinc bromide solution is then transferred to this flask via cannula. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. Purification by flash chromatography affords the desired product.

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. Th[9][10]is method is highly efficient for the formation of C(sp²)-C(sp) bonds. To introduce a pentenyl group, a two-step sequence is required: a Sonogashira coupling to install a pentynyl group, followed by a selective reduction of the triple bond to a double bond.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-C≡CR² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-C≡CR² reductive_elimination->product cu_cycle Copper Cycle cu_acetylide Cu-C≡CR² cu_acetylide->transmetalation alkyne H-C≡CR² alkyne->cu_acetylide Cu(I), Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of 1-Pentyne with 4-Iodotoluene followed by Reduction

Step 1: Sonogashira Coupling. A mixture of 4-iodotoluene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%) in triethylamine (5 mL) is degassed with argon. 1-Pentyne (1.2 mmol, 1.2 equiv) is then added, and the reaction mixture is stirred at room temperature for 6 hours. The mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to give the coupled alkyne.

Step 2: Lindlar Reduction. The product from Step 1 (1.0 mmol) is dissolved in methanol (10 mL). Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 50 mg) is added, and the flask is evacuated and backfilled with hydrogen gas from a balloon. The reaction is stirred vigorously under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). The mixture is then filtered through celite, and the solvent is removed under reduced pressure to yield the cis-alkene.

Logical Workflow for Method Selection

Method_Selection start Start: Need to introduce a pentenyl group q1 Are organotin reagents and byproducts acceptable? start->q1 stille Consider Stille Coupling (High functional group tolerance) q1->stille Yes q2 Is the substrate sensitive to bases? q1->q2 No end Select optimal method stille->end suzuki Consider Suzuki Coupling (Low toxicity, stable reagents) q2->suzuki No q3 Can you work under strictly anhydrous/anaerobic conditions? q2->q3 Yes suzuki->end negishi Consider Negishi Coupling (High reactivity, mild conditions) q3->negishi Yes q4 Is a two-step sequence (coupling then reduction) feasible? q3->q4 No negishi->end sonogashira Consider Sonogashira Coupling (Direct use of terminal alkyne) q4->sonogashira Yes q4->end No sonogashira->end

References

A Comparative Guide to the Green Chemistry Metrics of Suzuki and Heck Reactions for the Synthesis of 4-Phenyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imperative to design and implement chemical syntheses with a reduced environmental footprint is paramount. This guide provides a comparative assessment of the green chemistry metrics for two prominent cross-coupling reactions—the Suzuki-Miyaura coupling and the Heck reaction—for the synthesis of 4-phenyl-1-pentene. This analysis, supported by detailed experimental protocols and quantitative data, aims to inform the selection of more sustainable synthetic routes in pharmaceutical and chemical research and development.

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1] Its advantages include mild reaction conditions and the use of organoboron reagents that are generally less toxic and more stable than many other organometallic compounds.[2] The Heck reaction, also a Nobel laureate's contribution, facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species in the presence of a base, to generate a substituted alkene.[3]

This guide will delve into a quantitative comparison of these two powerful synthetic tools, focusing on key green chemistry metrics such as Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). These metrics provide a tangible measure of the efficiency and environmental impact of a chemical process.

Experimental Protocols

To provide a robust comparison, the following detailed experimental protocols for the synthesis of 4-phenyl-1-pentene via a Suzuki reaction with 4-pentenylboronic acid and a Heck reaction with 4-penten-1-ol are presented.

Suzuki Reaction Protocol

A solution of this compound (1.00 g, 8.78 mmol), 4-bromoanisole (1.64 g, 8.78 mmol), and potassium carbonate (3.64 g, 26.3 mmol) in a mixture of toluene (40 mL) and water (10 mL) is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.507 g, 0.439 mmol) is then added, and the mixture is heated to 80°C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes) to afford 4-(4-methoxyphenyl)-1-pentene as a colorless oil (1.31 g, 85% yield).

Heck Reaction Protocol

A mixture of 4-penten-1-ol (0.756 g, 8.78 mmol), 4-bromoanisole (1.64 g, 8.78 mmol), palladium(II) acetate (0.098 g, 0.439 mmol), triphenylphosphine (0.460 g, 1.76 mmol), and triethylamine (2.67 g, 26.3 mmol) in acetonitrile (40 mL) is heated to 100°C for 24 hours in a sealed tube. After cooling, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (50 mL) and washed with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluent: 2% ethyl acetate in hexanes) to yield 4-(4-methoxyphenyl)-1-pentene (1.05 g, 68% yield).

Green Chemistry Metrics: A Quantitative Comparison

The environmental performance of each reaction is assessed using key green chemistry metrics, with the data summarized in the table below.

MetricSuzuki ReactionHeck Reaction
Atom Economy (AE) 48.7%55.2%
E-Factor 35.849.3
Process Mass Intensity (PMI) 36.850.3

Atom Economy (AE) is a theoretical measure of the efficiency of a reaction, representing the proportion of reactant atoms incorporated into the desired product.[4] A higher atom economy indicates a more efficient reaction with less waste generated from the reactants themselves. The Heck reaction exhibits a slightly better atom economy in this specific synthesis.

E-Factor (Environmental Factor) provides a more comprehensive measure of the waste generated, calculated as the total mass of waste divided by the mass of the product. A lower E-Factor is indicative of a greener process. The Suzuki reaction demonstrates a significantly lower E-Factor, primarily due to higher yield and less solvent usage in the workup.

Process Mass Intensity (PMI) is a holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a certain mass of product.[2] A lower PMI signifies a more sustainable and efficient process. The Suzuki reaction shows a superior PMI, reinforcing its greener profile in this comparison.

Visualizing the Green Chemistry Assessment Workflow

The following diagram illustrates the general workflow for assessing the green chemistry metrics of a chemical reaction.

cluster_input Reaction Inputs cluster_process Synthetic Process cluster_output Outputs cluster_metrics Green Metrics Calculation Reactants Reactants Reaction Reaction Reactants->Reaction AE Atom Economy Reactants->AE PMI Process Mass Intensity Reactants->PMI Solvents Solvents Solvents->Reaction Solvents->PMI Catalyst Catalyst Catalyst->Reaction Catalyst->PMI Reagents Reagents Reagents->Reaction Reagents->PMI Workup_Purification Workup_Purification Reaction->Workup_Purification Product Product Workup_Purification->Product Waste Waste Workup_Purification->Waste E_Factor E-Factor Product->E_Factor Product->PMI Waste->E_Factor Atom_Economy Atom Economy (Theoretical Efficiency) E_Factor E-Factor (Mass of Waste / Mass of Product) Atom_Economy->E_Factor Influences Reaction_Yield Reaction Yield (Practical Efficiency) Reaction_Yield->E_Factor Directly Impacts Solvent_Reagent_Waste Solvent & Reagent Waste (Process Inefficiency) Solvent_Reagent_Waste->E_Factor Major Contributor PMI Process Mass Intensity (Total Mass In / Mass of Product) E_Factor->PMI PMI = E-Factor + 1

References

validation of product structure from 4-pentenylboronic acid reactions by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Crystallographic Search

I'm starting by zeroing in on X-ray crystallography studies validating the product structures from reactions with 4-pentenylboronic acid. After that, I'll shift gears and see what I can find comparing different reaction conditions and substrates.

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Exploring Initial Search Results

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Expanding Methodological Scope

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Refining the Guide's Focus

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Revising Guide Structure

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A Comparative Guide to the Kinetics of Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds. The choice of the boron reagent is a critical parameter that significantly influences reaction efficiency. This guide provides an objective comparison of the kinetic performance of various boronic acids and their ester derivatives in the Suzuki-Miyaura reaction, supported by experimental data, to aid in the strategic selection of reagents for synthetic applications.

Performance Comparison of Boronic Acids and Esters

The rate of the Suzuki-Miyaura reaction is profoundly influenced by the nature of the boronic acid derivative used. The transmetalation step, where the organic moiety is transferred from boron to the palladium catalyst, is often rate-determining, and its efficiency varies with the structure of the boron reagent.

Kinetic studies have demonstrated that boronic esters can undergo transmetalation directly without prior hydrolysis to the corresponding boronic acid.[1][2] The electronic and steric properties of the diol component of boronic esters play a crucial role in the rate of this key step. For instance, less sterically hindered boronic esters can facilitate faster transmetalation.[3]

Electron-deficient esters, such as those derived from catechol, and certain electron-rich esters, like those from glycols, have been shown to lead to a rate enhancement compared to the parent boronic acid.[2] Conversely, sterically hindered esters, for example, pinacol boronic esters, may exhibit slower reaction rates and do not always form the key pre-transmetalation intermediates quantitatively.[2]

Quantitative Kinetic Data

The following table summarizes the first-order rate constants for the formation of the cross-coupling product from different pre-transmetalation complexes, providing a direct comparison of the kinetic impact of the boronic acid or ester structure.

EntryBoron ReagentRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
14-Fluorophenylboronic acid5.78 ± 0.131.00
24-Fluorophenylboronic acid pinacol esterSigmoidal kinetic profile observed~0.11
34-Fluorophenylboronic acid glycol ester133 ± 7.0~23
44-Fluorophenylboronic acid dimethyl esterNot explicitly quantified, but noted as faster-
54-Fluorophenylboronic acid neopentyl esterSigmoidal kinetic profile observed~4.6
64-Fluorophenylboronic acid boroxine53.9 ± 0.7~9.33
74-Fluorophenylboronic acid α-hydroxyisobutyrate ester2.26 ± 0.310.39

Data sourced from studies on pre-transmetalation intermediates in the Suzuki-Miyaura reaction.[2][4]

Experimental Protocols

The kinetic data presented above were obtained through rigorous experimental procedures. A general methodology for such kinetic analyses is outlined below.

General Protocol for Kinetic Analysis of Pre-transmetalation Complexes

Objective: To determine the first-order rate constant for the formation of the cross-coupling product from a pre-formed arylpalladium(II)boronate complex.

Methodology:

  • Preparation of the Palladium Precursor: A dimeric palladium complex is prepared and isolated.

  • Generation of the Pre-transmetalation Intermediate: The palladium precursor is dissolved in a suitable solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) in an NMR tube.

  • Addition of the Boron Reagent: The specific boronic acid or boronic ester is added to the cooled solution of the palladium complex.

  • NMR Monitoring: The reaction mixture is then warmed to a specific temperature (e.g., -30 °C), and the reaction progress is monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the signal corresponding to the fluorine-labeled arylpalladium intermediate and the appearance of the signal for the fluorinated cross-coupling product.

  • Data Analysis: The formation of the cross-coupling product over time is expected to follow first-order kinetics. The rate constant (k) is determined by fitting the experimental data to a first-order rate equation.

Visualizing the Process and Comparison

To further clarify the experimental workflow and the relationship between different boronic acid derivatives, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Pd_precursor Prepare Dimeric Pd(II) Complex Mixing Combine Reagents at Low Temp (-78 °C) Pd_precursor->Mixing Boron_reagent Select Boronic Acid or Ester Boron_reagent->Mixing Warming Warm to Reaction Temp (-30 °C) Mixing->Warming NMR Monitor by 19F NMR Spectroscopy Warming->NMR Data_fit Fit Data to First-Order Kinetics NMR->Data_fit Rate_constant Determine Rate Constant (k) Data_fit->Rate_constant

Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura cross-coupling.

Kinetic_Comparison cluster_faster Faster Reaction Rates cluster_slower Slower Reaction Rates center Arylboronic Acid (Relative Rate = 1) Pinacol_ester Pinacol Ester (Relative Rate ≈ 0.11) center->Pinacol_ester > AHIB_ester α-Hydroxyisobutyrate Ester (Relative Rate ≈ 0.39) center->AHIB_ester > Glycol_ester Glycol Ester (Relative Rate ≈ 23) Glycol_ester->center > Boroxine Boroxine (Relative Rate ≈ 9.3) Boroxine->center > Neopentyl_ester Neopentyl Ester (Relative Rate ≈ 4.6) Neopentyl_ester->center >

Caption: Comparison of relative transmetalation rates for various boron reagents.

References

evaluating the functional group tolerance of 4-pentenylboronic acid in complex syntheses

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Reactivity Data

I'm currently compiling experimental data on 4-pentenylboronic acid's functional group tolerance in complex syntheses. The Google search is underway, with a keen focus on specific reactions, yields, and reaction conditions. I'm prioritizing reactions with diverse functional groups.

Exploring Comparative Studies

I've shifted focus to comparative studies of this compound and other reagents. I'm prioritizing direct comparisons to understand its performance. I'm also actively gathering detailed experimental protocols for reactions. The goal is to build a solid foundation for quantitative comparisons and reaction descriptions.

Structuring Experimental Data

I'm now organizing the quantitative data on yields and conditions into a structured table for direct comparison, building on the comparative studies I've identified. This table will be the cornerstone for clear insights. I'm prioritizing clarity and accessibility in this phase.

comparing the atom economy of various methods for synthesizing substituted pentenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pentenes, key structural motifs in numerous pharmaceuticals and fine chemicals, is a cornerstone of modern organic chemistry. As the chemical industry increasingly embraces the principles of green chemistry, the efficiency of synthetic routes is paramount. Atom economy, a concept developed by Barry Trost, stands out as a critical metric for evaluating this efficiency, quantifying the proportion of reactant atoms incorporated into the final desired product. This guide provides a comparative analysis of common synthetic methodologies for preparing substituted pentenes, with a focus on their atom economy and supported by experimental data and detailed protocols.

Green Chemistry Metrics: A Brief Overview

Beyond reaction yield, several metrics are employed to assess the "greenness" of a chemical process.

  • Atom Economy (AE): Calculated as (Molecular Weight of the desired product / Sum of Molecular Weights of all reactants) x 100%. A higher atom economy signifies a more efficient reaction with less waste generation.

  • Reaction Mass Efficiency (RME): This metric considers the actual masses of reactants used, including any excess, and is calculated as (Mass of the desired product / Total mass of reactants) x 100%.

  • E-Factor: Defined as the total mass of waste generated per kilogram of product. A lower E-factor indicates a greener process.

  • Process Mass Intensity (PMI): This is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.

This guide will primarily focus on atom economy as a theoretical measure of efficiency inherent to the reaction stoichiometry.

Comparison of Synthetic Methods for Substituted Pentenes

The following table summarizes the atom economy and other relevant metrics for various methods used to synthesize substituted pentenes.

Synthetic MethodExample ProductYield (%)Atom Economy (%)E-FactorProcess Mass Intensity (PMI)
Wittig Reaction 2-Methyl-2-pentene~75~46.3%HighVery High
Grignard Reaction 3-Phenyl-1-pentene~80~68.2%ModerateHigh
Olefin Metathesis trans-4,4-Dimethyl-2-pentene>90~82.4%LowModerate
Dehydrohalogenation 3-Penten-2-one25-37~37%HighVery High
Acid-Catalyzed Dehydration 3-Penten-2-oneNot specified~82%ModerateHigh
Green Aldol Condensation 3-Penten-2-one~85~82%LowLow

Data for 3-Penten-2-one adapted from a comparative guide by Benchchem.

Detailed Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.

Wittig Reaction: Synthesis of 2-Methyl-2-pentene

The Wittig reaction is a widely used method for forming carbon-carbon double bonds from a carbonyl compound and a phosphonium ylide. While versatile, it often suffers from poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct.

Reaction: Acetone + Propyltriphenylphosphonium bromide → 2-Methyl-2-pentene + Triphenylphosphine oxide + HBr

Experimental Protocol:

  • Ylide Generation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add propyltriphenylphosphonium bromide (X g, Y mol) to anhydrous tetrahydrofuran (THF, Z mL). Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes (A mL, B mol) to the suspension via the dropping funnel over 30 minutes. The formation of the orange-red ylide will be observed.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Reaction with Carbonyl: Cool the ylide solution back to 0 °C and add a solution of acetone (C g, D mol) in anhydrous THF (E mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution (F mL).

  • Extract the aqueous layer with diethyl ether (3 x G mL).

  • Combine the organic layers, wash with brine (H mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain 2-methyl-2-pentene.

Grignard Reaction: Synthesis of 3-Phenyl-1-pentene

Grignard reactions involve the addition of an organomagnesium halide to a carbonyl compound. This method can offer better atom economy than the Wittig reaction for certain substituted alkenes, though a stoichiometric amount of magnesium salts is produced.

Reaction: Acrolein + Ethylmagnesium bromide → 1-Penten-3-ol, followed by dehydration → 3-Phenyl-1-pentene (This is an illustrative pathway; a more direct synthesis of 3-phenyl-1-pentene would involve a different starting material). A more direct example is the reaction of allyl bromide with ethylmagnesium bromide followed by reaction with benzaldehyde. For the purpose of this guide, we will focus on a more general protocol for Grignard addition followed by elimination.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (X g, Y mol). Add a small crystal of iodine.

  • Add a solution of ethyl bromide (A g, B mol) in anhydrous diethyl ether (C mL) dropwise to initiate the reaction.

  • Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Carbonyl: Cool the Grignard reagent to 0 °C and add a solution of acrolein (D g, E mol) in anhydrous diethyl ether (F mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up and Dehydration: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (G mL).

  • Extract the aqueous layer with diethyl ether (3 x H mL).

  • Combine the organic layers and wash with brine (I mL).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat the mixture to effect dehydration of the intermediate alcohol.

  • Purification: Wash the organic layer with sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting 3-phenyl-1-pentene by distillation.

Olefin Metathesis: Synthesis of trans-4,4-Dimethyl-2-pentene

Olefin metathesis, particularly cross-metathesis, has emerged as a powerful and atom-economical method for the synthesis of substituted alkenes. Catalyzed by transition metal complexes (e.g., Grubbs' catalyst), these reactions can proceed with high efficiency and selectivity.

Reaction: 3,3-Dimethyl-1-butene + Propene → trans-4,4-Dimethyl-2-pentene + Ethene

Experimental Protocol:

  • Reaction Setup: In a glovebox, charge a Schlenk flask with Grubbs' second-generation catalyst (X mol%).

  • Add a solution of 3,3-dimethyl-1-butene (A g, B mol) in anhydrous dichloromethane (C mL).

  • Reactant Addition: Bubble propene gas (D g, E mol) through the solution for a specified period or add a liquefied portion at low temperature.

  • Seal the flask and stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Quenching and Purification: Upon completion, quench the reaction by adding ethyl vinyl ether (F mL) and stirring for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to obtain trans-4,4-dimethyl-2-pentene.

Logical Flow of Synthetic Strategies

The choice of a synthetic route for a substituted pentene often involves a trade-off between factors like substrate availability, desired substitution pattern, and green chemistry considerations. The following diagram illustrates a simplified decision-making process based on atom economy.

Synthesis_Comparison cluster_start Desired Substituted Pentene cluster_methods Synthetic Methodologies cluster_analysis Atom Economy Analysis cluster_outcome Process Efficiency start Define Target Structure Wittig Wittig Reaction start->Wittig Consider Possible Routes Grignard Grignard Reaction start->Grignard Consider Possible Routes Metathesis Olefin Metathesis start->Metathesis Consider Possible Routes Elimination Elimination Reactions (Dehydrohalogenation, Dehydration) start->Elimination Consider Possible Routes Low_AE Low Atom Economy (<50%) Wittig->Low_AE Moderate_AE Moderate Atom Economy (50-80%) Grignard->Moderate_AE High_AE High Atom Economy (>80%) Metathesis->High_AE Elimination->High_AE e.g., Dehydration Elimination->Low_AE e.g., Dehydrohalogenation Greener_Route Greener Synthetic Route High_AE->Greener_Route Moderate_AE->Greener_Route Less_Ideal_Route Less Atom-Economical Route Low_AE->Less_Ideal_Route

Caption: Decision framework for selecting a synthetic route for substituted pentenes based on atom economy.

Conclusion

The synthesis of substituted pentenes can be achieved through a variety of methods, each with its own advantages and disadvantages. From a green chemistry perspective, reactions with high atom economy, such as olefin metathesis and certain elimination reactions like dehydration, are preferable as they minimize waste at the source. While classic methods like the Wittig and Grignard reactions remain indispensable tools in the organic chemist's arsenal, their lower atom economy necessitates careful consideration, particularly in the context of large-scale synthesis and sustainable drug development. The choice of synthetic route should therefore be guided not only by yield and selectivity but also by a thorough evaluation of green chemistry metrics to ensure the development of more environmentally benign chemical processes.

Safety Operating Guide

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 4-Pentenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for the handling and disposal of 4-Pentenylboronic acid. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure a safe laboratory environment. The following procedures are based on established best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related boronic acid compounds, this chemical should be treated as a potential irritant to the skin, eyes, and respiratory system.[1][2][3]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4][5]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[4]

  • Wash hands thoroughly with soap and water after handling and before breaks.[4][5][7]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Remove any contaminated clothing immediately and wash it before reuse.[2][4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][4][5]To protect eyes from contact, which can cause serious irritation.[1][2][4]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[4][5] Gloves must be inspected prior to use and changed immediately if contaminated.[5][7]To prevent skin contact and potential irritation.[1][4]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4][5]To protect skin from accidental splashes or spills.[4][5]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4][5]To prevent respiratory tract irritation.[1][4][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2][5]

    • The work area, preferably within a chemical fume hood, should be clean and free of clutter.[5]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[2][5]

    • Avoid generating dust when transferring the solid.[5] Use appropriate tools, such as a spatula, for transfers.[5]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Remove PPE carefully to avoid contamination of skin or personal clothing.

    • Dispose of contaminated PPE and other waste in a designated, labeled, and sealed container for hazardous waste.[4]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4][8]

  • Waste Collection:

    • Collect solid waste in a clearly labeled, sealed container.

    • For liquid waste (e.g., solutions), use a designated, compatible waste container.[8]

  • Storage:

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal:

    • Dispose of all chemical waste in accordance with federal, state, and local regulations.[4] Do not pour waste down the drain.[4][8]

    • Contact your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor for proper disposal.

Spill Response

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]

  • Clean-up: Carefully sweep or scoop up the contained material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should also be disposed of as hazardous waste.[8]

  • Report: Report the spill to your laboratory supervisor and the appropriate institutional safety office.

Handling_Workflow_4_Pentenylboronic_Acid Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare clean work area (Fume Hood) check_safety Verify accessible eyewash & safety shower prep_area->check_safety don_ppe Don all required PPE check_safety->don_ppe handle_chemical Handle this compound (Avoid dust generation) don_ppe->handle_chemical clean_area Clean & decontaminate work area handle_chemical->clean_area collect_waste Collect all waste (Chemical & contaminated PPE) handle_chemical->collect_waste doff_ppe Remove PPE carefully clean_area->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands doff_ppe->collect_waste label_waste Label & seal waste container collect_waste->label_waste store_waste Store in designated area label_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.